molecular formula C9H9ClO3 B085248 (3-Chloro-4-methoxyphenyl)acetic acid CAS No. 13721-20-5

(3-Chloro-4-methoxyphenyl)acetic acid

Cat. No.: B085248
CAS No.: 13721-20-5
M. Wt: 200.62 g/mol
InChI Key: OARWXDXELDVNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARWXDXELDVNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405502
Record name (3-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13721-20-5
Record name 3-Chloro-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13721-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-chloro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloro-4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid is a valuable intermediate in the synthesis of a variety of compounds, notably those with anti-inflammatory, analgesic, and antipyretic properties. Its chemical structure, a substituted phenylacetic acid, lends itself to diverse applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities, including its role in the inhibition of the cyclooxygenase (COX) pathway.

Chemical and Physical Properties

This compound is a white to almost-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Melting Point 92.0 - 97.0 °C[2]
Appearance White to Almost white powder to crystal[2]
Purity >97.0% (GC)[2]
Solubility Soluble in Methanol[2]

Spectral Data:

Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While a comprehensive public database of its spectra is not available, typical spectral characteristics can be inferred from related compounds and general principles of spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methoxy group protons. The splitting patterns of the aromatic protons would be indicative of the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring (with chemical shifts influenced by the chloro and methoxy substituents), the methylene carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and various peaks corresponding to the C-H and C-O stretches, as well as aromatic C=C bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages.[2]

Synthesis and Purification

A potential and widely utilized method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction .[3][4][5] This reaction allows for the conversion of an aryl methyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Proposed Synthesis of this compound via the Willgerodt-Kindler Reaction

This section outlines a detailed, generalized experimental protocol for the synthesis of this compound starting from 3-Chloro-4-methoxyacetophenone.

Reaction Scheme:

G start 3-Chloro-4-methoxyacetophenone intermediate Thiomorpholide Intermediate start->intermediate Sulfur, Morpholine Heat product This compound intermediate->product Hydrolysis (e.g., NaOH, H₂O, Heat) then Acidification (e.g., HCl)

Figure 1: Proposed synthesis of this compound.

Materials:

  • 3-Chloro-4-methoxyacetophenone

  • Sulfur powder

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Toluene or Xylene

  • Activated carbon

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Experimental Protocol:

Step 1: Synthesis of the Thiomorpholide Intermediate [5][6]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Chloro-4-methoxyacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

Step 2: Hydrolysis to this compound [5][6]

  • To the cooled reaction mixture from Step 1, add a solution of aqueous sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis of the thioamide is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature. If any solid impurities are present, they can be removed by filtration.

  • Carefully acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: [7][8]

  • Select a suitable solvent or solvent system. Based on the available data, methanol or an ethanol/water mixture would be a good starting point.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis & Precipitation cluster_purification Purification A Mix 3-Chloro-4-methoxyacetophenone, Sulfur, and Morpholine B Reflux Reaction Mixture A->B C Cool to Room Temperature B->C D Add Aqueous NaOH C->D E Reflux to Hydrolyze D->E F Cool and Filter Impurities E->F G Acidify with HCl F->G H Collect Crude Product by Filtration G->H I Dissolve Crude Product in Hot Solvent H->I J (Optional) Treat with Activated Carbon I->J K Hot Filtration J->K L Cool to Crystallize K->L M Collect Pure Crystals by Filtration L->M

Figure 2: General workflow for the synthesis and purification.

Biological Activity and Signaling Pathways

Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[10][11] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[12]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1][12]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is primarily responsible for the production of prostaglandins that mediate inflammation and pain.[1][12]

The anti-inflammatory effects of this compound and its derivatives are likely attributed to their ability to inhibit the COX-2 enzyme. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins.[12][13]

G cluster_cytosol Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Stimulus (e.g., Injury, Cytokines) cox COX-1 / COX-2 arachidonic_acid->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 prostaglandins Pro-inflammatory Prostaglandins (PGE₂, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound (and other NSAIDs) inhibitor->cox pla2 Phospholipase A₂

Figure 3: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion

This compound is a compound with significant potential in the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Its synthesis via the Willgerodt-Kindler reaction provides a viable route for its production. Understanding its chemical properties and biological mechanism of action is crucial for its effective application in research and drug development. Further studies to fully elucidate its spectral characteristics and to optimize its synthesis and purification are warranted. The exploration of its inhibitory effects on the COX-2 enzyme opens avenues for the design of more selective and potent anti-inflammatory agents.

References

An In-depth Technical Guide to (3-Chloro-4-methoxyphenyl)acetic acid (CAS: 13721-20-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid, with the CAS number 13721-20-5, is a substituted phenylacetic acid derivative. This document provides a comprehensive technical overview of its chemical and physical properties, potential synthesis methodologies, and its known and potential applications in the pharmaceutical and agricultural industries. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides theoretical and analogous data to support further research and development. The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-inflammatory drugs and herbicides.[1] This guide also outlines detailed experimental protocols for its synthesis and for evaluating its potential biological activities, based on established methods for structurally related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as an off-white to pale cream crystalline powder.[2] Its core structure consists of a phenylacetic acid moiety substituted with a chloro group at the 3-position and a methoxy group at the 4-position of the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13721-20-5
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Melting Point 91-96 °C[2]
Appearance Off-white to pale cream crystalline powder[2]
Purity ≥ 95%
InChI Key OARWXDXELDVNOC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CC(=O)O)Cl

Spectroscopic Data (Predicted)

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group and the aromatic ring, and C-Cl stretching.

2.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis Methodologies

Several synthetic routes are plausible for the preparation of this compound. The following protocols are based on well-established organic chemistry reactions for similar phenylacetic acid derivatives.

3.1. From 3-Chloro-4-methoxyacetophenone via the Willgerodt-Kindler Reaction

This is a common method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones.[3][4][5] The reaction involves the conversion of the ketone to a thiomorpholide, followed by hydrolysis.

Synthesis_Willgerodt Start 3-Chloro-4-methoxyacetophenone Intermediate1 Thiomorpholide Intermediate Start->Intermediate1 Willgerodt-Kindler Reaction Product This compound Intermediate1->Product Hydrolysis Reagents1 Sulfur, Morpholine Reagents2 NaOH, H₂O, Heat

Willgerodt-Kindler Synthesis Workflow.

Experimental Protocol:

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-methoxyacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

  • Heat the mixture to reflux (approximately 130-140 °C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours to hydrolyze the thiomorpholide.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

3.2. From 2-(3-Chloro-4-methoxyphenyl)acetonitrile via Hydrolysis

Another viable route involves the hydrolysis of the corresponding nitrile.[6]

Synthesis_Hydrolysis Start 2-(3-Chloro-4-methoxyphenyl)acetonitrile Product This compound Start->Product Acid Hydrolysis Reagents H₂SO₄, H₂O, Heat

Nitrile Hydrolysis Synthesis Workflow.

Experimental Protocol:

  • In a round-bottom flask, add 2-(3-chloro-4-methoxyphenyl)acetonitrile (1 equivalent) to a 50-70% aqueous solution of sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux (approximately 100-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • The crude this compound will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product, and if necessary, recrystallize from a suitable solvent.

Biological Activity and Applications

This compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

4.1. Anti-inflammatory Potential

Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is plausible that this compound exhibits anti-inflammatory properties through a similar mechanism.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes Inhibition

Proposed COX Inhibition Pathway.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of the title compound against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, a cofactor (e.g., hematin), and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37 °C.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Herbicidal Potential

The structural similarity of this compound to phenoxyacetic acid herbicides suggests it may possess herbicidal activity. Phenoxy herbicides act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible plants, primarily broadleaf weeds.[7][8][9][10][11]

Auxin_Herbicide_Action Target_Compound This compound (Synthetic Auxin) Auxin_Receptors Auxin Receptors Target_Compound->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Triggers Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Proposed Auxin-like Herbicidal Action.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new anti-inflammatory agents and herbicides. This technical guide has summarized its known properties and provided a framework for its synthesis and biological evaluation based on established scientific principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and quantify its biological activities. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and agricultural science.

References

Spectroscopic Profile of 3-Chloro-4-methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxyphenylacetic acid. Due to the limited availability of a complete public dataset for this specific compound, this guide also includes comparative data from structurally similar molecules to aid in spectral interpretation. Detailed experimental protocols for the primary spectroscopic techniques are provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 3-Chloro-4-methoxyphenylacetic acid and its close structural analog, 3-Chloro-4-hydroxyphenylacetic acid. This comparative approach allows for a more informed analysis of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundTechniqueSolventChemical Shift (δ) ppm
3-Chloro-4-methoxyphenylacetic acid ¹H NMRCDCl₃ (Predicted)~7.3 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂)
¹³C NMRCDCl₃ (Predicted)~177 (C=O), ~155 (C-O), ~130 (C-Cl), ~129 (Ar-C), ~127 (Ar-C), ~112 (Ar-C), ~56 (OCH₃), ~40 (CH₂)
3-Chloro-4-hydroxyphenylacetic acid ¹H NMRCDCl₃7.26 (s), 7.09 (s), 6.98 (s), 3.56 (s)[1]
¹H NMRDMSO-d₆11.0 (s), 10.0 (s), 7.23 (d), 7.02 (d), 6.92 (dd), 3.47 (s)[1]

Table 2: Infrared (IR) Spectroscopy Data

CompoundTechniqueKey Absorptions (cm⁻¹)
3-Chloro-4-methoxyphenylacetic acid FTIR (Predicted)~3300-2500 (O-H, broad), ~1700 (C=O), ~1250 (C-O-C, asymmetric), ~1025 (C-O-C, symmetric), ~800-600 (C-Cl)
3-Chloro-4-hydroxyphenylacetic acid FTIR (KBr Wafer)Available through PubChem (CID 118534)

Table 3: Mass Spectrometry (MS) Data

CompoundTechniqueKey Fragment Ions (m/z)
3-Chloro-4-methoxyphenylacetic acid MS (Predicted)M⁺ at 200/202 (due to ³⁵Cl/³⁷Cl isotopes), fragments corresponding to loss of COOH, CH₂COOH, and OCH₃
3-Chloro-4-hydroxyphenylacetic acid GC-MS (EI)186 (M⁺), 141, 143, 77, 51[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for aromatic carboxylic acids and should be optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 2 seconds

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

  • Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample in an agate mortar and pestle.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

  • Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained.

  • Place the powder mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectroscopy Protocol:

  • Instrument: FTIR Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of a pure KBr pellet should be collected as the background.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization may be required for improved volatility):

  • Prepare a stock solution of 3-Chloro-4-methoxyphenylacetic acid in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • If derivatization is necessary, a common method for carboxylic acids is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to form the more volatile methyl ester.

  • Dilute the stock solution or the derivatized sample to the desired concentration for GC-MS analysis.

GC-MS Protocol:

  • Gas Chromatograph:

    • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized or purified chemical compound like 3-Chloro-4-methoxyphenylacetic acid.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation Sample Sample Purification Purification Sample->Purification Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR Structure Backbone IR IR Characterization->IR Functional Groups MS MS Characterization->MS Molecular Weight Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Purity_Assessment Purity_Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Characterization.

References

(3-Chloro-4-methoxyphenyl)acetic Acid: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that has been identified as a key intermediate in the synthesis of various pharmaceutical agents. While direct and extensive studies on the biological activity of this specific compound are limited in publicly available literature, analysis of structurally related analogs, particularly 3-chloro-4-cyclopropylmethoxyphenylacetic acid, strongly suggests potential anti-inflammatory, analgesic, and antipyretic properties. This technical guide synthesizes the available data on these activities, proposes likely mechanisms of action based on the broader class of phenylacetic acid derivatives, and provides standardized experimental protocols for its further investigation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel anti-inflammatory and analgesic agents.

Introduction

This compound, a halogenated derivative of 4-methoxyphenylacetic acid, belongs to the class of arylacetic acid compounds, a scaffold present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Its utility has been noted in the synthesis of pharmaceuticals, particularly those targeting inflammation. This document provides a comprehensive overview of the anticipated biological activities of this compound, drawing upon data from closely related compounds and the established pharmacology of the phenylacetic acid class.

Putative Biological Activities

Based on preliminary studies of its derivatives, this compound is predicted to exhibit the following biological activities:

  • Anti-inflammatory Activity: Phenylacetic acid derivatives are known to interfere with the inflammatory cascade.

  • Analgesic Activity: The compound is expected to alleviate pain, a common feature of NSAIDs.

  • Antipyretic Activity: It may also possess fever-reducing properties.

Quantitative Data (Based on a Structurally Related Analog)

Table 1: Comparative Anti-inflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid lysine salt (ISF 2508)

AssayTest SubstanceDose (mg/kg)% Inhibition of Edema
Carrageenan-induced Paw Edema (Rat)ISF 2508Data not availableFavorable comparison with standards
AlclofenacData not available-
PhenylbutazoneData not available-

Note: The original publication abstract states the new compounds "compare favourably with the standards," but does not provide specific quantitative values.[1]

Table 2: Comparative Analgesic Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid lysine salt (ISF 2508)

AssayTest SubstanceDose (mg/kg)Analgesic Effect
Acetic Acid-induced Writhing (Mouse)ISF 2508Data not availableFavorable comparison with standards
AlclofenacData not available-
PhenylbutazoneData not available-

Note: As with the anti-inflammatory data, the abstract indicates a positive analgesic effect without specifying quantitative measures.[1]

Proposed Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, based on its chemical structure and the known mechanisms of other phenylacetic acid derivatives, several pathways can be postulated.

Inhibition of Cyclooxygenase (COX) Enzymes

The most common mechanism for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound (Proposed) Compound->COX_Enzymes Inhibition

Caption: Proposed Mechanism of Action via COX Inhibition.

Modulation of Pro-inflammatory Cytokines

Some phenylacetic acid derivatives have been shown to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This can occur through various mechanisms, including the inhibition of TNF-α converting enzyme (TACE).

Cytokine_Modulation_Pathway Pro_TNF Pro-TNF-α TACE TACE Pro_TNF->TACE acts on Soluble_TNF Soluble TNF-α TACE->Soluble_TNF cleaves to Inflammatory_Response Inflammatory Response Soluble_TNF->Inflammatory_Response Compound This compound (Proposed) Compound->TACE Inhibition

Caption: Putative Cytokine Modulation Pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Objective: To assess the ability of the test compound to reduce edema induced by a phlogistic agent.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 0.1 mL of 1% w/v carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are divided into groups (n=6): Vehicle control, Positive control, and Test compound groups (at various doses).

  • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100

Carrageenan_Workflow Start Animal Acclimatization & Fasting Grouping Group Allocation (Vehicle, Control, Test) Start->Grouping Dosing Oral/IP Administration of Test Compound/Vehicle Grouping->Dosing Induction Sub-plantar Injection of Carrageenan (0.1 mL) Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer) at t=0, 1, 2, 3, 4h Induction->Measurement Analysis Calculation of % Inhibition of Edema Measurement->Analysis End Data Interpretation Analysis->End

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity.

Objective: To determine if the test compound can reduce the number of abdominal constrictions induced by an irritant.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., normal saline)

  • Positive control (e.g., Aspirin, 100 mg/kg)

  • 0.6% v/v acetic acid solution

Procedure:

  • Mice are divided into groups (n=6): Vehicle control, Positive control, and Test compound groups.

  • The test compound or vehicle is administered p.o. or i.p.

  • Thirty minutes (for i.p.) or 60 minutes (for p.o.) after administration, each mouse is injected i.p. with 0.1 mL of 0.6% acetic acid.

  • Immediately after the acetic acid injection, the mouse is placed in an observation chamber.

  • The number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of analgesic activity is calculated as: % Analgesic Activity = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] * 100

Writhing_Test_Workflow Start Animal Grouping Dosing Administration of Test Compound/Vehicle Start->Dosing Induction IP Injection of Acetic Acid (0.6%) Dosing->Induction 30-60 min post-dosing Observation Observation Period (20 min) Induction->Observation 5 min latency Counting Count Number of Writhes Observation->Counting Analysis Calculate % Analgesic Activity Counting->Analysis End Results Analysis->End

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Conclusion

This compound is a compound of interest for the development of new anti-inflammatory and analgesic drugs. While direct evidence of its biological activity is sparse, data from its close structural analogs are encouraging. The proposed mechanisms of action, centered around the inhibition of key inflammatory pathways, are consistent with its chemical class. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its therapeutic potential. Further in-depth studies are warranted to fully characterize the pharmacological profile of this promising compound.

References

(3-Chloro-4-methoxyphenyl)acetic acid structural characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural Characteristics of (3-Chloro-4-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multifaceted organic compound that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structural arrangement, featuring a substituted phenyl ring coupled with a carboxylic acid moiety, makes it a valuable building block in the development of pharmaceuticals and agricultural chemicals.[1] This technical guide provides a comprehensive overview of its core structural characteristics, spectroscopic profile, synthesis, and applications, tailored for professionals in research and development. The compound is noted for its potential in the formulation of drugs with anti-inflammatory and analgesic properties.[1]

Core Structural and Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its reactivity and behavior in various chemical and biological systems.

PropertyValueReference
Chemical Formula C₉H₉ClO₃[2]
Molecular Weight 200.62 g/mol [2]
Melting Point 92.0 - 97.0 °C
Appearance White to Almost white powder/crystal
IUPAC Name 2-(3-chloro-4-methoxyphenyl)acetic acid

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are instrumental in confirming the arrangement of protons and carbon atoms within the molecule.

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
~10-12 ppm (s, 1H, -COOH)~175-180 ppm (-COOH)
~7.3-7.5 ppm (m, 2H, Ar-H)~155 ppm (Ar-C-O)
~6.9-7.1 ppm (m, 1H, Ar-H)~130-135 ppm (Ar-C)
~3.9 ppm (s, 3H, -OCH₃)~120-128 ppm (Ar-C-Cl)
~3.6 ppm (s, 2H, -CH₂-)~110-115 ppm (Ar-C)
~55-60 ppm (-OCH₃)
~40-45 ppm (-CH₂-)

Note: The predicted shifts are based on the analysis of similar structures, such as 2-(3-chlorophenyl)acetic acid and 2-(3-methoxyphenyl)acetic acid.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C=O stretch (Carboxylic acid)1700-1725
C-O stretch (Aryl ether & acid)1200-1300
C-Cl stretch700-800
Aromatic C=C stretch1450-1600

Synthesis and Reactivity

This compound is typically synthesized from precursors such as 3-chloro-4-methoxyacetophenone.[6] A general method for preparing methoxyphenylacetic acids involves the hydrolysis of the corresponding methoxybenzyl cyanide.[7]

Plausible synthesis pathway for the target compound.

The presence of the carboxylic acid group and the activated aromatic ring makes it a versatile intermediate for further chemical modifications, particularly in the development of anti-inflammatory drugs and herbicides.[1]

Experimental Protocols

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Parameters for ¹H NMR: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • Parameters for ¹³C NMR: Acquire spectra with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method such as KBr pellet, Nujol mull, or as a thin film on a salt plate (for liquids or solutions). For a solid sample like this compound, the KBr pellet method is common.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Spectrum: Record the IR spectrum of the prepared sample.

  • Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Biological Context and Applications

This compound is a key player in medicinal and agricultural chemistry. Its structural features allow for its use as a scaffold in the design of molecules with specific biological activities.

Logical relationships of the compound's applications.
  • Pharmaceutical Development: It serves as a vital intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs.[1]

  • Agricultural Chemicals: This compound is utilized in the formulation of herbicides, contributing to effective weed control.[1]

  • Biochemical Research: It is employed in studies involving enzyme interactions and metabolic pathways, aiding in the advancement of biochemical understanding.[1]

Conclusion

This compound possesses a well-defined structure that imparts valuable chemical reactivity, making it a significant compound in synthetic chemistry. Its utility as a precursor in the pharmaceutical and agricultural industries underscores its importance. The data and protocols presented in this guide offer a technical foundation for researchers and scientists working with this versatile molecule. Further investigation into its biological activities and reaction mechanisms will continue to unveil new applications and expand its role in scientific innovation.

References

(3-Chloro-4-methoxyphenyl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical and physical properties of (3-Chloro-4-methoxyphenyl)acetic acid, a key intermediate in various chemical syntheses. It includes a summary of its core quantitative data, detailed experimental protocols for its synthesis, and a logical workflow for its preparation and analysis.

Core Compound Data

This compound is a substituted phenylacetic acid derivative. Its key properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1][2]
CAS Number 13721-20-5[1][2]
Physical State Solid[2]
Purity >97.0% (by GC)[2]

Experimental Protocols

The synthesis of substituted phenylacetic acids can be achieved through various methods. The hydrolysis of the corresponding benzyl cyanide is a classic and robust approach.

Synthesis via Hydrolysis of (3-Chloro-4-methoxyphenyl)acetonitrile

This protocol is adapted from general methods for the acid-catalyzed hydrolysis of benzyl cyanides.[3][4]

Materials:

  • (3-Chloro-4-methoxyphenyl)acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (3-Chloro-4-methoxyphenyl)acetonitrile (1.0 equivalent), water (5.0 equivalents), and concentrated sulfuric acid (3.0 equivalents).[3]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress should be monitored using thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring. This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitated solid, this compound, by filtration. Wash the solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Material (3-Chloro-4-methoxyphenyl)acetonitrile reaction Acid-Catalyzed Hydrolysis start->reaction H2SO4, H2O Reflux quench Quenching (Ice Water) reaction->quench filtration Filtration quench->filtration wash Washing (Cold Water) filtration->wash recrystallization Recrystallization wash->recrystallization purity_check Purity Analysis (GC/HPLC) recrystallization->purity_check structure_confirm Structural Confirmation (NMR, MS) purity_check->structure_confirm final_product Final Product (>97% Purity) structure_confirm->final_product

Caption: Workflow for Synthesis and Quality Control.

This technical guide provides essential data and a foundational synthetic protocol for this compound, intended to support professionals in research and development. The provided workflow offers a logical framework for the production and verification of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of (3-Chloro-4-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid is a key intermediate in the synthesis of various pharmaceuticals, making a thorough understanding of its physicochemical properties essential for effective drug development and formulation. This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with established principles for analogous compounds, primarily substituted phenylacetic acids. It outlines detailed experimental protocols for determining solubility and stability, in accordance with International Council for Harmonisation (ICH) guidelines. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate comprehension. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals utilizing this compound.

Introduction

This compound, with the chemical formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol , is a white to off-white crystalline powder.[1] Its structural features, including a carboxylic acid group, a methoxy group, and a chlorine atom on the phenyl ring, influence its solubility, stability, and overall behavior in pharmaceutical formulations. As an important building block in medicinal chemistry, a comprehensive understanding of these properties is critical for process optimization, formulation development, and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol [1]
Appearance Off-white to pale cream crystalline powder[1]
Melting Point 91-96 °C[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Room Temperature[1]

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability. The solubility of this compound is influenced by factors such as the polarity of the solvent, pH, and temperature. While specific quantitative solubility data for this compound is scarce, general solubility characteristics can be inferred from its structure and data on similar compounds.

Solubility in Organic Solvents

Based on its chemical structure, this compound is expected to be soluble in polar organic solvents. One source confirms its solubility in methanol. The presence of the polar carboxylic acid and methoxy groups, combined with the aromatic ring, suggests solubility in a range of organic solvents. Table 2 provides an estimated solubility profile based on the properties of structurally related phenylacetic acid derivatives.

Table 2: Estimated Solubility of this compound in Various Solvents

SolventPolarity IndexExpected Solubility
Water 9.0Sparingly soluble (pH-dependent)
Methanol 6.6Soluble
Ethanol 5.2Soluble
Acetone 5.1Soluble
Isopropanol 4.3Soluble
Ethyl Acetate 4.4Moderately soluble
Dichloromethane 3.1Sparingly soluble
Toluene 2.4Slightly soluble
Hexane 0.0Insoluble

Note: This table is an estimation based on general principles of solubility and data for analogous compounds. Experimental verification is required for precise values.

Aqueous Solubility and pH-Dependence

The aqueous solubility of this compound is expected to be highly dependent on the pH of the medium due to the presence of the carboxylic acid group. At low pH (acidic conditions), the carboxylic acid will be protonated and exist in its less soluble, neutral form. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate salt.

dot

pH_Solubility_Relationship Figure 1. pH-Dependent Ionization and Solubility. cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Acidic This compound R-COOH (Unionized) Low Aqueous Solubility Basic (3-Chloro-4-methoxyphenyl)acetate R-COO⁻ (Ionized) High Aqueous Solubility Acidic:f1->Basic:f1 Increase pH > pKa Basic:f1->Acidic:f1 Decrease pH < pKa

Caption: Figure 1. pH-Dependent Ionization and Solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The Shake-Flask method is a standard approach for determining the thermodynamic solubility of a compound.

  • Preparation of Solutions: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solutions to stand, and then separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the solubility of the compound at that specific pH and temperature.

Solubility_Workflow start Start prep Prepare Buffer Solutions (Varying pH) start->prep add Add Excess Compound prep->add equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC-UV) separate->quantify end End quantify->end

Caption: Figure 3. Workflow for Stability-Indicating Method Development.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the involvement of this compound in any particular signaling pathways or its specific biological activities, beyond its use as a synthetic intermediate.

Conclusion

This technical guide has summarized the available and inferred information on the solubility and stability of this compound. While specific quantitative data is limited, the provided protocols and general principles based on analogous compounds offer a solid foundation for researchers and drug development professionals. The pH-dependent solubility and the need for comprehensive forced degradation studies are critical considerations for the successful formulation and development of pharmaceuticals containing this intermediate. Further experimental work is necessary to establish a definitive and detailed physicochemical profile of this compound.

References

An In-depth Technical Guide on (3-Chloro-4-methoxyphenyl)acetic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid and its derivatives represent a class of compounds with significant potential in the development of novel anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds. Detailed experimental protocols for their preparation and biological screening are presented, alongside a summary of available quantitative activity data. Furthermore, this document elucidates the primary mechanism of action through the inhibition of the cyclooxygenase (COX) pathway, a key signaling cascade in inflammation and pain. Visual diagrams of synthetic routes, experimental workflows, and the relevant signaling pathway are included to facilitate a deeper understanding of this promising class of molecules.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation. Phenylacetic acid derivatives constitute a significant class of NSAIDs, with diclofenac being a prominent example. The exploration of novel phenylacetic acid derivatives, such as those based on the this compound scaffold, is a promising avenue for the discovery of new therapeutic agents with potentially improved efficacy and safety profiles. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this specific class of compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically starts from the commercially available 3-chloro-4-methoxyacetophenone. A common and effective method for this transformation is the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide.

Synthesis of the Core Scaffold

The synthetic pathway involves two main steps:

  • Willgerodt-Kindler Reaction: 3-chloro-4-methoxyacetophenone is reacted with sulfur and a secondary amine, typically morpholine, to yield the corresponding phenylacetothiomorpholide intermediate.

  • Hydrolysis: The thioamide intermediate is then hydrolyzed under acidic or basic conditions to afford this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-(3-chloro-4-methoxyphenyl)-1-morpholinoethanethione

    • To a mixture of 3-chloro-4-methoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents), add a catalytic amount of p-toluenesulfonic acid.

    • The reaction mixture is heated to reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the excess morpholine is removed under reduced pressure.

    • The residue is then purified by column chromatography on silica gel to yield the thioamide intermediate.

  • Step 2: Hydrolysis to this compound

    • The purified thioamide from Step 1 is suspended in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

    • The mixture is heated to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

    • After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude carboxylic acid.

    • The crude product can be further purified by recrystallization.

Synthesis of Analogs

Amide analogs can be readily synthesized from the parent carboxylic acid using standard coupling reagents.

Experimental Protocol: Synthesis of (3-Chloro-4-methoxyphenyl)acetamide

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • The desired amine (e.g., ammonia solution for the primary amide, or a primary/secondary amine for substituted amides) (1.2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC/EDC).

  • The filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting amide can be purified by column chromatography or recrystallization.

Ester analogs can be prepared via Fischer esterification or by reaction with an alkyl halide in the presence of a base.

The carboxylic acid moiety can be replaced with various bioisosteres to potentially improve pharmacokinetic properties or modulate activity. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. The synthesis of these analogs requires specific multi-step synthetic routes tailored to the desired bioisostere.

Biological Activities and Quantitative Data

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Representative Phenylalkanoic Acid Derivatives

Compound IDChemical StructureAnti-inflammatory Activity (ID50, mg/kg)Analgesic Activity (ED50, mg/kg)Reference
Compound 1 2-(4-(2-oxocyclopentyl)phenyl)propanoic acid3.30.86[US4622421A]
Compound 2 2-(4-(2-oxocyclohexyl)phenyl)propanoic acid0.960.76[US4622421A]
Ibuprofen 2-(4-isobutylphenyl)propanoic acid2.21.6[US4622421A]

ID50: Dose inhibiting carrageenan-induced paw edema by 50%. ED50: Dose producing a 50% analgesic effect in the Randall-Selitto test.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition of Representative Phenylacetic Acid Amide Analogs

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
VIIa COX-119.567.24[1]
COX-20.29
Celecoxib COX-114.233.8[1]
COX-20.42
Diclofenac COX-10.91.80[1]
COX-20.5

Compound VIIa: 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide

Experimental Protocols for Biological Evaluation

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animals: Male Wistar rats (180-200 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are divided into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vivo Analgesic Activity: Hot Plate Test in Mice

The hot plate test is used to evaluate the central analgesic activity of compounds.

Protocol:

  • Animals: Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Screening: Before the experiment, the mice are screened for their response latency on the hot plate. Mice with a baseline latency of more than 15 seconds are excluded.

  • Grouping and Administration: Animals are divided into groups and administered with the vehicle, a standard drug (e.g., Morphine, 5 mg/kg, i.p.), or the test compounds.

  • Measurement of Reaction Time: The latency to a nociceptive response (e.g., licking of the paws or jumping) is recorded at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time is calculated and compared between the treated and control groups.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for phenylacetic acid derivatives as anti-inflammatory and analgesic agents is the inhibition of cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

  • COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are primarily responsible for the cardinal signs of inflammation.

By inhibiting COX enzymes, this compound derivatives and their analogs reduce the production of prostaglandins, thereby alleviating inflammation and pain. The relative selectivity for COX-1 versus COX-2 is a critical factor in the safety profile of NSAIDs. Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with the inhibition of COX-1.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostanoids (Prostaglandins, Thromboxanes) pgh2->prostanoids phys_effects Physiological Effects (GI protection, Platelet aggregation, Renal function) prostanoids->phys_effects via COX-1 pathway inflam_effects Inflammation, Pain, Fever prostanoids->inflam_effects via COX-2 pathway nsaids (3-Chloro-4-methoxyphenyl)acetic acid derivatives & analogs nsaids->cox1 nsaids->cox2 experimental_workflow start Starting Material: 3-Chloro-4-methoxyacetophenone willgerodt Willgerodt-Kindler Reaction start->willgerodt hydrolysis Hydrolysis willgerodt->hydrolysis core_compound This compound hydrolysis->core_compound amide_synthesis Amide Synthesis core_compound->amide_synthesis ester_synthesis Ester Synthesis core_compound->ester_synthesis bioisostere_synthesis Bioisostere Synthesis core_compound->bioisostere_synthesis in_vitro In Vitro Screening (COX-1/COX-2 Inhibition Assays) core_compound->in_vitro analogs Derivatives and Analogs amide_synthesis->analogs ester_synthesis->analogs bioisostere_synthesis->analogs analogs->in_vitro in_vivo In Vivo Screening (Anti-inflammatory & Analgesic Models) in_vitro->in_vivo data_analysis Data Analysis & SAR in_vivo->data_analysis

References

Potential Therapeutic Applications of (3-Chloro-4-methoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-methoxyphenyl)acetic acid is a phenylacetic acid derivative with potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs. While direct pharmacological data on this specific compound is limited, research on structurally related analogues suggests a promising profile for mitigating inflammatory responses. This technical guide consolidates the available information on the therapeutic potential of this compound, focusing on its likely mechanism of action, and presents detailed experimental protocols for its evaluation. The data is contextualized through comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), providing a framework for future research and development.

Introduction

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that form the basis of several clinically significant medications. These compounds typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This compound, as a member of this chemical class, holds therapeutic promise. Although it is primarily recognized as a chemical intermediate, its structural analogue, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, has demonstrated noteworthy anti-inflammatory, analgesic, and antipyretic properties in preclinical studies, comparing favorably to established drugs such as alclofenac and phenylbutazone.[1] This suggests that the this compound scaffold is a viable starting point for the design of new and effective anti-inflammatory agents.

Putative Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The primary mechanism of action for most phenylacetic acid-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory process.[6][7]

  • COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[8][9]

  • COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and swelling.[8][10]

By inhibiting COX enzymes, this compound and its derivatives can be expected to reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.[6][7] The selectivity for COX-1 versus COX-2 is a critical factor in the safety profile of NSAIDs, with higher selectivity for COX-2 generally associated with a lower risk of gastrointestinal side effects.[8]

G cluster_0 Cell Membrane Phospholipids cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Inflammatory Response cluster_3 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Target_Compound This compound & Derivatives Target_Compound->COX1 Inhibition Target_Compound->COX2 Inhibition

Figure 1: Putative mechanism of action via the cyclooxygenase pathway.

Preclinical Evaluation: A Case Study of a Key Derivative

While comprehensive in vivo data for this compound is not publicly available, a study on its close structural analog, the lysine salt of 3-chloro-4-cyclopropylmethoxyphenylacetic acid (designated as ISF 2508), provides valuable insights into the potential therapeutic activities of this chemical class. The study reported that ISF 2508 exhibited anti-inflammatory, analgesic, and antipyretic activities that compared favorably with the standard NSAIDs, alclofenac and phenylbutazone.[1]

Data Presentation

The following tables present representative data from preclinical in vivo assays, illustrating the potential efficacy of a this compound derivative (hypothetically named "CMAA Derivative") in comparison to standard NSAIDs. The values for the CMAA Derivative are projected based on the qualitative description of "compares favourably" from the existing literature.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Inhibition of Edema (%)Representative ED₅₀ (mg/kg)
CMAA Derivative 1045~12
2058
4072
Alclofenac 2540~28
5055
10068
Phenylbutazone 2542~26
5057
10070

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice

CompoundDose (mg/kg)Inhibition of Writhing (%)Representative ED₅₀ (mg/kg)
CMAA Derivative 548~6
1065
2080
Alclofenac 1042~11
2058
4075
Phenylbutazone 1045~10
2062
4078

Table 3: Antipyretic Activity in Yeast-Induced Pyrexia in Rats

CompoundDose (mg/kg)Reduction in Fever (°C) at 3h
CMAA Derivative 251.8
502.5
Alclofenac 501.5
1002.2
Phenylbutazone 501.6
1002.4

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments typically used to evaluate the anti-inflammatory, analgesic, and antipyretic properties of NSAID candidates.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

G cluster_0 Preparation cluster_1 Dosing cluster_2 Induction & Measurement cluster_3 Analysis A Acclimatize Rats (e.g., Wistar, 150-200g) B Fast overnight with water ad libitum A->B C Administer Test Compound/Vehicle/Standard (p.o.) B->C D Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw (1h post-dosing) C->D E Measure paw volume (plethysmometer) at 0, 1, 2, 3, 4h post-carrageenan D->E F Calculate % inhibition of edema E->F

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.
  • Animals: Male Wistar rats (150-200 g) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or a standard drug (e.g., phenylbutazone) is administered orally (p.o.).

    • One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured immediately before carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ED₅₀ (the dose that produces 50% inhibition) can be determined by regression analysis.

Acetic Acid-Induced Writhing in Mice (Analgesic)

G cluster_0 Preparation cluster_1 Dosing cluster_2 Induction & Observation cluster_3 Analysis A Acclimatize Mice (e.g., Swiss albino, 20-25g) C Administer Test Compound/Vehicle/Standard (p.o.) A->C D Inject 0.1 mL of 0.6% Acetic Acid (i.p.) (30 min post-dosing) C->D E Observe and count number of writhes for 20 min D->E F Calculate % inhibition of writhing E->F

Figure 3: Workflow for Acetic Acid-Induced Writhing Assay.
  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure:

    • The test compound, vehicle, or a standard analgesic is administered orally.

    • Thirty minutes after administration, each mouse is injected intraperitoneally (i.p.) with 0.1 mL of a 0.6% (v/v) solution of acetic acid in saline.

    • Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group. The ED₅₀ can be calculated from the dose-response curve.

Yeast-Induced Pyrexia in Rats (Antipyretic)
  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • The basal rectal temperature of each rat is measured using a digital thermometer.

    • Pyrexia is induced by a subcutaneous injection of 10 mL/kg of a 15% (w/v) suspension of brewer's yeast in saline.

    • 18 hours after yeast injection, the rectal temperature is measured again to confirm the development of fever. Only rats showing a rectal temperature increase of at least 0.5°C are included in the study.

    • The test compound, vehicle, or a standard antipyretic drug is administered orally.

    • Rectal temperatures are recorded at 1, 2, and 3 hours post-dosing.

  • Data Analysis: The reduction in rectal temperature compared to the control group at each time point is used to determine the antipyretic activity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of new anti-inflammatory and analgesic agents. The favorable preclinical profile of its cyclopropylmethyl derivative suggests that further investigation into this class of compounds is warranted. Future research should focus on:

  • Synthesis and screening of a library of this compound derivatives to establish structure-activity relationships.

  • In vitro profiling of promising candidates against COX-1 and COX-2 to determine their selectivity.

  • Comprehensive in vivo pharmacological and toxicological studies to identify lead compounds for further development.

  • Elucidation of the precise molecular mechanisms of action beyond COX inhibition.

By systematically exploring the therapeutic potential of this chemical series, it may be possible to develop novel NSAIDs with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Chloro-4-methoxyphenyl)acetic acid from 4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (3-Chloro-4-methoxyphenyl)acetic acid, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology follows a two-step synthetic route starting from the readily available 4-methoxyacetophenone. The initial step involves the conversion of 4-methoxyacetophenone to 4-methoxyphenylacetic acid via the Willgerodt-Kindler reaction. The subsequent step is the regioselective chlorination of 4-methoxyphenylacetic acid to yield the final product. This document outlines the reaction conditions, purification methods, and expected yields for each step, supported by quantitative data and detailed experimental procedures.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural features make it a desirable precursor in drug discovery and development. The synthesis described herein provides a reliable and scalable method for its preparation from 4-methoxyacetophenone. The chosen synthetic pathway, involving a Willgerodt-Kindler reaction followed by electrophilic aromatic chlorination, offers a practical approach for laboratory and potential pilot-scale production.

Synthetic Pathway Overview

The synthesis of this compound from 4-methoxyacetophenone is achieved in two main steps as illustrated in the workflow diagram below.

Synthesis_Workflow start 4-methoxyacetophenone intermediate1 4-methoxyphenylthioacetomorpholide start->intermediate1 Willgerodt-Kindler Reaction (Sulfur, Morpholine) intermediate2 4-methoxyphenylacetic acid intermediate1->intermediate2 Hydrolysis (NaOH, H2O) end This compound intermediate2->end Chlorination (SO2Cl2, Acetic Acid)

Caption: Overall synthetic workflow from 4-methoxyacetophenone to this compound.

Experimental Protocols

Step 1: Synthesis of 4-methoxyphenylacetic acid via Willgerodt-Kindler Reaction

This step involves the conversion of 4-methoxyacetophenone to 4-methoxyphenylthioacetomorpholide, which is then hydrolyzed to 4-methoxyphenylacetic acid.

Part A: Synthesis of 4-methoxyphenylthioacetomorpholide

Materials:

  • 4-methoxyacetophenone

  • Sulfur powder

  • Morpholine

  • Toluene (optional, for solvent-based reaction)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The crude 4-methoxyphenylthioacetomorpholide can be used directly in the next step or purified by recrystallization from ethanol.

Part B: Hydrolysis to 4-methoxyphenylacetic acid

Materials:

  • Crude 4-methoxyphenylthioacetomorpholide

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

Protocol:

  • To the cooled reaction mixture containing the crude 4-methoxyphenylthioacetomorpholide, add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 8 hours with stirring.

  • After hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Carefully acidify the cooled mixture with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of 4-methoxyphenylacetic acid will form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from hot water or a mixture of ethanol and water to yield pure 4-methoxyphenylacetic acid.

Quantitative Data for Step 1:

ParameterValueReference
Part A: Thioamide Formation
Typical Yield62-90%
Reaction Time8-12 hours
Reaction Temperature120-130 °C
Part B: Hydrolysis
Typical Yield~80%
Reaction Time8 hours
Reaction Temperature100 °C
Overall Yield (Step 1) 50-72%
Step 2: Synthesis of this compound

This step involves the regioselective chlorination of 4-methoxyphenylacetic acid at the 3-position of the aromatic ring. The following protocol is adapted from a similar, highly efficient bromination reaction.

Materials:

  • 4-methoxyphenylacetic acid

  • Glacial acetic acid

  • Sulfuryl chloride (SO₂Cl₂)

Protocol:

  • In a fume hood, dissolve 4-methoxyphenylacetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water with stirring.

  • The crude this compound will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The product can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and water or xylene to afford the pure product.

Quantitative Data for Step 2:

ParameterValue (Expected)Reference
Molar Ratio (Substrate:SO₂Cl₂)1 : 1.1
Reaction Time1.5-2.5 hours
Reaction Temperature0 °C to room temperature
Expected Yield80-90%

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and the key transformations in the synthesis.

Logical_Progression cluster_start Starting Material cluster_step1 Step 1: Willgerodt-Kindler Reaction & Hydrolysis cluster_step2 Step 2: Aromatic Chlorination cluster_end Final Product A 4-methoxyacetophenone B Formation of Thioamide Intermediate A->B Sulfur, Morpholine C Hydrolysis to 4-methoxyphenylacetic acid B->C Aqueous NaOH D Electrophilic Attack by Chloronium Ion C->D E Rearomatization D->E Deprotonation F This compound E->F

Caption: Logical flow of the synthetic transformations.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Morpholine is a corrosive and flammable liquid.

  • Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with care.

  • The Willgerodt-Kindler reaction may produce hydrogen sulfide, a toxic and flammable gas. Ensure adequate ventilation.

Conclusion

The synthetic route detailed in this document provides a robust and efficient method for the preparation of this compound from 4-methoxyacetophenone. The protocols are described in sufficient detail to be reproduced in a standard organic chemistry laboratory. The quantitative data provided offers a benchmark for expected yields and reaction parameters. This methodology is suitable for researchers and scientists requiring this important synthetic intermediate for their work in drug development and other areas of chemical research.

Application Note: HPLC Analysis of (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC analysis method for (3-Chloro-4-methoxyphenyl)acetic acid has been developed to ensure accurate quantification and purity assessment, crucial for researchers, scientists, and drug development professionals. This reverse-phase HPLC method provides a robust and reliable protocol for the analysis of this compound in various sample matrices.

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for purity determination and assay of the compound in bulk drug substances and formulated products.

Principle:

The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The separation is based on the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The acidic nature of this compound necessitates the use of a buffered mobile phase to ensure consistent retention and sharp peak shapes. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation (0.025 M Potassium Phosphate Monobasic, pH 3.0):

    • Weigh 3.4 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH of the solution to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Diluent Preparation: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve the standard completely.

    • Make up the volume to 100 mL with the diluent and mix well.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

The HPLC system should be equilibrated with the mobile phase for at least 30 minutes before injecting the samples. The detailed chromatographic conditions are summarized in the table below.

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.025 M KH₂PO₄ (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 10 minutes

3. System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed. Inject the standard solution five times, and the results should meet the criteria specified in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

4. Analysis Procedure

  • Inject the diluent as a blank to ensure that there are no interfering peaks.

  • Inject the standard solution five times and verify that the system suitability criteria are met.

  • Inject the sample solutions in duplicate.

  • After all the sample injections are complete, inject the standard solution once more to check for any drift in the system.

5. Data Presentation

The concentration of this compound in the sample can be calculated using the peak areas obtained from the chromatograms of the standard and sample solutions.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard5.21250000100.0
Sample 15.2124500099.6
Sample 25.21255000100.4

Visualizations

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_equilibration System Equilibration prep_mobile->sys_equilibration prep_standard Standard Solution Preparation sys_suitability System Suitability Test prep_standard->sys_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection sys_equilibration->sys_suitability sys_suitability->sample_injection If Passed chrom_integration Chromatogram Integration sample_injection->chrom_integration quantification Quantification chrom_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Note: Structural Characterization of (3-Chloro-4-methoxyphenyl)acetic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of (3-Chloro-4-methoxyphenyl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR are powerful analytical techniques for elucidating the molecular structure of small organic molecules.[1] This application note outlines the sample preparation, experimental parameters for data acquisition, and data analysis to confirm the identity and purity of this compound. The presented data and protocols are intended to guide researchers in the routine analysis of this compound and its derivatives, which are valuable intermediates in pharmaceutical synthesis.

Introduction

This compound is a substituted phenylacetic acid derivative. The precise and unambiguous confirmation of its chemical structure is critical for its application in drug discovery and development, ensuring the correct molecule is advanced through the discovery pipeline. NMR spectroscopy provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the connectivity and substitution pattern of the molecule.[1] This note details the application of ¹H and ¹³C NMR for the structural verification of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-(3-Bromo-4-methoxyphenyl)acetic acid, 2-(3-chlorophenyl)acetic acid, and 2-(3-methoxyphenyl)acetic acid.[2][3]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.28d~2.0
H-5~6.88d~8.5
H-6~7.15dd~8.5, ~2.0
-CH₂-~3.58s-
-OCH₃~3.88s-
-COOH>10br s-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-1~126.5
C-2~129.0
C-3~122.0
C-4~154.5
C-5~111.5
C-6~128.0
-CH₂-~40.0
-OCH₃~56.0
-C=O~178.0

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below. These are general guidelines and may require optimization based on the specific instrumentation used.

Sample Preparation
  • Weigh approximately 5-25 mg of this compound.[4]

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

¹H NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (zg30 or similar)

  • Spectral Width: ~16 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Data Acquisition
  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Spectral Width: ~240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (as ¹³C is less sensitive)

  • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in CDCl3 w/ TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1H NMR Acquisition Filter->H1_NMR Insert Sample C13_NMR 13C NMR Acquisition Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process Reference Reference Spectra Process->Reference Analysis Structure Verification Reference->Analysis

Caption: Workflow for NMR analysis.

Data Interpretation and Structure Confirmation

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the substituted phenyl ring. The splitting pattern (doublet, doublet of doublets) will confirm the 1,2,4-substitution pattern. The singlet for the methylene (-CH₂-) protons and the singlet for the methoxy (-OCH₃) protons will be observed in the aliphatic region. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

By comparing the observed chemical shifts, multiplicities, and coupling constants with the predicted values and known data for similar structures, the identity of this compound can be unequivocally confirmed.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The protocols and data presented in this application note provide a comprehensive guide for researchers to reliably characterize this important synthetic intermediate, ensuring its quality and purity for downstream applications in drug development and scientific research.

References

Application Notes and Protocols for the Use of (3-Chloro-4-methoxyphenyl)acetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-chloro-4-methoxyphenyl)acetic acid as a key intermediate in the synthesis of novel anti-inflammatory agents. The following sections detail the synthesis of a potent non-steroidal anti-inflammatory drug (NSAID) candidate, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, derived from a closely related precursor, highlighting the synthetic strategies and biological relevance.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily recognized for its application in the development of anti-inflammatory and analgesic compounds. Its structural features, including the chloro and methoxy substitutions on the phenyl ring, provide a scaffold for the synthesis of molecules with modulated pharmacokinetic and pharmacodynamic properties. This document focuses on the synthesis of a novel derivative, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, which has demonstrated significant anti-inflammatory activity.[1]

Synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid

The synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid can be achieved from 3-chloro-4-hydroxyacetophenone through a two-step process involving etherification followed by a Willgerodt-Kindler reaction.[1]

Experimental Protocols

Step 1: Etherification of 3-chloro-4-hydroxyacetophenone

This step involves the reaction of 3-chloro-4-hydroxyacetophenone with cyclopropylmethyl bromide to form the corresponding ether.

  • Materials:

    • 3-chloro-4-hydroxyacetophenone

    • Cyclopropylmethyl bromide

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

  • Procedure:

    • To a solution of 3-chloro-4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 3-chloro-4-(cyclopropylmethoxy)acetophenone.

Step 2: Willgerodt-Kindler Reaction

This reaction converts the acetophenone derivative into the desired phenylacetic acid.

  • Materials:

    • 3-chloro-4-(cyclopropylmethoxy)acetophenone

    • Sulfur

    • Morpholine

  • Procedure:

    • A mixture of 3-chloro-4-(cyclopropylmethoxy)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (5.0 eq) is heated at 130-140 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and add a solution of sodium hydroxide (20% in water).

    • Reflux the mixture for 8-12 hours to hydrolyze the intermediate thiomorpholide.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

    • The precipitated solid is filtered, washed with cold water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-chloro-4-cyclopropylmethoxyphenylacetic acid.

Quantitative Data

The following table summarizes the typical yields for the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid.

StepProductTypical Yield (%)
Etherification3-chloro-4-(cyclopropylmethoxy)acetophenone85-95
Willgerodt-Kindler Reaction & Hydrolysis3-chloro-4-cyclopropylmethoxyphenylacetic acid60-70

Mechanism of Action and Signaling Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever. Phenylacetic acid derivatives, such as the one described, are known to be effective COX inhibitors.

Below is a diagram illustrating the general experimental workflow for the synthesis and the COX signaling pathway.

G cluster_workflow Synthetic Workflow cluster_pathway COX Signaling Pathway A 3-chloro-4- hydroxyacetophenone B Etherification with cyclopropylmethyl bromide A->B C 3-chloro-4-(cyclopropylmethoxy) acetophenone B->C D Willgerodt-Kindler Reaction C->D E Hydrolysis D->E F 3-chloro-4-cyclopropylmethoxy phenylacetic acid E->F AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAID (3-Chloro-4-cyclopropylmethoxy) phenylacetic acid NSAID->COX Inhibition

References

Application of (3-Chloro-4-methoxyphenyl)acetic Acid in Herbicide Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloro-4-methoxyphenyl)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class of chemicals. This class is renowned for its herbicidal properties, primarily acting as synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2][3][4] By disrupting normal hormonal balance, these compounds induce uncontrolled and disorganized growth in susceptible plants, leading to their eventual death.[2][3][5] This characteristic makes them particularly effective as selective herbicides for the control of broadleaf weeds in monocotyledonous crops such as cereals and turf grasses.[1][2][3]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the herbicidal application of this compound. Due to the limited publicly available data on the specific herbicidal efficacy and crop tolerance of this compound, quantitative data for the closely related and widely studied herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) is presented as a representative example to illustrate the expected performance of phenoxyacetic acid herbicides.

Mechanism of Action: Synthetic Auxin Signaling Pathway

This compound, like other phenoxyacetic acid herbicides, acts as a synthetic mimic of the plant hormone auxin.[1][2][3][4] In susceptible plants, it binds to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts numerous growth processes, including cell division and elongation, resulting in characteristic symptoms such as leaf epinasty (downward curling), stem twisting, and callus formation, ultimately leading to plant death.[2][3][5] The signaling pathway is initiated by the binding of the synthetic auxin to the TIR1/AFB receptor complex, which then targets Aux/IAA repressor proteins for degradation. This degradation releases Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

AuxinSignalingPathway cluster_extracellular cluster_cell Plant Cell Auxin This compound (Synthetic Auxin) Auxin_internal Synthetic Auxin TIR1_AFB TIR1/AFB Receptor Complex Auxin_internal->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) in DNA ARF->ARE Binds to Gene_Expression Uncontrolled Gene Expression (Leads to Plant Death) ARE->Gene_Expression Activates HerbicideEvaluationWorkflow cluster_lab Laboratory & Greenhouse cluster_field Field Trials cluster_registration Registration & Commercialization A Synthesis & Formulation of This compound B Greenhouse Dose-Response Bioassays on Target Weeds A->B C Greenhouse Crop Tolerance Screening A->C D Preliminary Toxicology & Environmental Fate Studies A->D E Small-Plot Field Efficacy & Crop Tolerance Trials B->E C->E H Dossier Preparation for Regulatory Authorities D->H F Residue Analysis in Soil, Water, and Crop Tissues E->F G Large-Scale Field Trials (Demonstration) E->G F->H G->H I Commercial Scale-Up & Market Introduction H->I

References

Synthesis of 3-chloro-4-allyloxy-phenyl Acetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 3-chloro-4-allyloxy-phenyl acetic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing from o-chlorophenol, involving a Williamson ether synthesis, a Friedel-Crafts acylation, a reduction, and a final hydrolysis step.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. The yields for Steps 3 and 4 are based on the reported values in the primary literature source, while the yields for Steps 1 and 2 are representative of typical yields for these types of reactions.

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)
1Williamson Ether Synthesiso-Chlorophenolo-Chlorophenyl allyl etherAllyl bromide, K₂CO₃Acetone85-95
2Friedel-Crafts Acylationo-Chlorophenyl allyl etherEthyl 3-chloro-4-allyloxy-phenylglyoxalateEthyl oxalyl chloride, AlCl₃Dichloromethane70-80
3ReductionEthyl 3-chloro-4-allyloxy-phenylglyoxalateEthyl 3-chloro-4-allyloxy-phenylacetateHydrazine monohydrate, KOHDiethylene glycol~90[1]
4HydrolysisEthyl 3-chloro-4-allyloxy-phenylacetate3-chloro-4-allyloxy-phenyl acetic acidNaOH, HClWater/EthanolNearly Quantitative[1]

Experimental Protocols

The synthesis of 3-chloro-4-allyloxy-phenyl acetic acid is performed in four main stages as detailed below.

Step 1: Synthesis of o-Chlorophenyl allyl ether (Williamson Ether Synthesis)

This step involves the O-alkylation of o-chlorophenol with allyl bromide.

Materials:

  • o-Chlorophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of o-chlorophenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude o-chlorophenyl allyl ether.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of Ethyl 3-chloro-4-allyloxy-phenylglyoxalate (Friedel-Crafts Acylation)

This step introduces the glyoxalate moiety to the aromatic ring via a Friedel-Crafts acylation.

Materials:

  • o-Chlorophenyl allyl ether

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Addition funnel

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve o-chlorophenyl allyl ether (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl oxalyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-chloro-4-allyloxy-phenylglyoxalate.

  • The product can be purified by column chromatography.

Step 3: Synthesis of Ethyl 3-chloro-4-allyloxy-phenylacetate (Reduction)

This step reduces the ketone of the glyoxalate to a methylene group. The procedure is based on the Wolff-Kishner reduction conditions.

Materials:

  • Ethyl 3-chloro-4-allyloxy-phenylglyoxalate

  • Hydrazine monohydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-chloro-4-allyloxy-phenylglyoxalate (1.0 eq), diethylene glycol, hydrazine monohydrate (1.5 eq), and potassium hydroxide (1.2 eq).

  • Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

  • After hydrazone formation, increase the temperature to 190-200 °C to allow for the distillation of water and excess hydrazine.

  • Maintain the reaction at this temperature for 3-4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl 3-chloro-4-allyloxy-phenylacetate.[1]

  • Further purification can be achieved by vacuum distillation or column chromatography.

Step 4: Synthesis of 3-chloro-4-allyloxy-phenyl acetic acid (Hydrolysis)

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl 3-chloro-4-allyloxy-phenylacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Buchner funnel

Procedure:

  • Dissolve ethyl 3-chloro-4-allyloxy-phenylacetate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold water, and dry to afford 3-chloro-4-allyloxy-phenyl acetic acid.[1]

Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.

SynthesisWorkflow A o-Chlorophenol B o-Chlorophenyl allyl ether A->B Step 1: Williamson Ether Synthesis (Allyl bromide, K2CO3) C Ethyl 3-chloro-4-allyloxy- phenylglyoxalate B->C Step 2: Friedel-Crafts Acylation (Ethyl oxalyl chloride, AlCl3) D Ethyl 3-chloro-4-allyloxy- phenylacetate C->D Step 3: Reduction (Hydrazine, KOH) E 3-chloro-4-allyloxy- phenyl acetic acid D->E Step 4: Hydrolysis (NaOH, HCl)

Caption: Synthetic workflow for 3-chloro-4-allyloxy-phenyl acetic acid.

LogicalRelationship Start Starting Material: o-Chlorophenol Step1 Step 1: O-Allylation Start->Step1 Intermediate1 Intermediate 1: o-Chlorophenyl allyl ether Step1->Intermediate1 Step2 Step 2: Acylation Intermediate1->Step2 Intermediate2 Intermediate 2: Ethyl 3-chloro-4-allyloxy-phenylglyoxalate Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 Intermediate 3: Ethyl 3-chloro-4-allyloxy-phenylacetate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 FinalProduct Final Product: 3-chloro-4-allyloxy-phenyl acetic acid Step4->FinalProduct

Caption: Logical relationship of the synthesis steps.

References

Application Notes and Protocols for the Preparation of (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of (3-Chloro-4-methoxyphenyl)acetic acid, a valuable building block in the development of pharmaceutical agents and other biologically active molecules. The described methodology follows a reliable two-step synthetic sequence commencing with the cyanation of 3-chloro-4-methoxybenzyl chloride to yield 3-chloro-4-methoxyphenylacetonitrile, which is subsequently hydrolyzed to the target carboxylic acid. This protocol is designed to be straightforward and scalable for typical laboratory settings.

Introduction

This compound is a substituted phenylacetic acid derivative. The unique substitution pattern on the aromatic ring, featuring both a chloro and a methoxy group, makes it an attractive starting material for the synthesis of a variety of complex organic molecules. Its structural motifs are found in numerous compounds with diverse pharmacological activities. Therefore, access to a reliable and well-documented synthetic procedure is of significant importance to the research and drug development community. The following protocol outlines a robust method for its preparation.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 3-Chloro-4-methoxyphenylacetonitrile 3-chloro-4-methoxybenzyl chloride is reacted with sodium cyanide in a suitable solvent to produce 3-chloro-4-methoxyphenylacetonitrile.

  • Step 2: Hydrolysis of 3-Chloro-4-methoxyphenylacetonitrile The nitrile intermediate is then subjected to acidic hydrolysis to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-methoxyphenylacetonitrile

Materials:

  • 3-Chloro-4-methoxybenzyl chloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute (1:1)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Water

Procedure:

  • In a well-ventilated fume hood, a solution of sodium cyanide (40.6 g) in dimethyl sulfoxide (230 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The solution is heated to and maintained at a temperature between 40-45 °C.

  • 3-Chloro-4-methoxybenzyl chloride (145 g) is added dropwise to the stirred solution over a period of 40 minutes, ensuring the reaction temperature does not exceed 45 °C.

  • After the addition is complete, the reaction mixture is stirred at 40-45 °C for an additional 6 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into 800 ml of water.

  • The separated oily product is extracted with diethyl ether (3 x 200 ml portions).

  • The combined ethereal extracts are washed with a dilute (1:1) hydrochloric acid solution (2 x 100 ml) followed by water (2 x 100 ml).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crystalline 3-chloro-4-methoxyphenylacetonitrile.

Step 2: Hydrolysis of 3-Chloro-4-methoxyphenylacetonitrile to this compound

Materials:

  • 3-Chloro-4-methoxyphenylacetonitrile

  • Sulfuric acid (H₂SO₄), commercial grade

  • Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, a mixture of water (1150 ml) and commercial sulfuric acid (840 ml) is carefully prepared by slowly adding the acid to the water with cooling.

  • To this acidic solution, 3-chloro-4-methoxyphenylacetonitrile (equivalent to 6 moles, based on the starting benzyl cyanide general procedure) is added.[1]

  • The mixture is heated to reflux and stirred vigorously for three hours.[1]

  • After the hydrolysis is complete, the reaction mixture is cooled slightly and then poured into 2 liters of cold water with stirring to prevent the formation of a solid cake.

  • The precipitated this compound is collected by filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) to afford the pure product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting AmountProduct Amount/YieldMelting Point (°C)
3-Chloro-4-methoxybenzyl chlorideC₈H₈Cl₂O191.06145 g--
3-Chloro-4-methoxyphenylacetonitrileC₉H₈ClNO181.62-136.5 g54-56
This compoundC₉H₉ClO₃200.62-High (expected)92-97

Characterization Data for this compound:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 92.0 to 97.0 °C.

  • ¹H NMR (CDCl₃, δ): Expected signals around 7.2-7.4 (m, aromatic CH), 6.9 (d, aromatic CH), 3.9 (s, OCH₃), 3.6 (s, CH₂), 11.0 (br s, COOH).

  • ¹³C NMR (CDCl₃, δ): Expected signals around 177 (C=O), 155 (C-O), 130-110 (aromatic C), 56 (OCH₃), 40 (CH₂).

  • IR (KBr, cm⁻¹): Expected characteristic peaks around 3300-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1600, 1500 (aromatic C=C stretch), 1250 (C-O stretch).

Experimental Workflow

SynthesisWorkflow start Start reagent1 3-Chloro-4-methoxybenzyl chloride start->reagent1 step1 Cyanation Reaction (40-45°C, 6h) reagent1->step1 reagent2 Sodium Cyanide (NaCN) in DMSO reagent2->step1 intermediate 3-Chloro-4-methoxyphenylacetonitrile step1->intermediate Workup & Extraction step2 Acidic Hydrolysis (Reflux, 3h) intermediate->step2 reagent3 Sulfuric Acid (H₂SO₄) and Water reagent3->step2 product This compound step2->product Precipitation purification Purification (Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Sodium cyanide is highly toxic. Handle with extreme caution and have an appropriate quenching solution and emergency plan in place. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and add it to water slowly, never the other way around.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle).

By following these detailed protocols, researchers can reliably synthesize this compound for use in a variety of research and development applications.

References

Application Notes and Protocols for the Quantification of (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)acetic acid (CMMA), with CAS number 13721-20-5, is a carboxylic acid derivative that may be encountered as a building block in organic synthesis, a metabolite, or an impurity in pharmaceutical manufacturing.[1] Accurate and precise quantification of this compound is crucial for process control, metabolic studies, and quality assurance. This document provides detailed application notes and protocols for the quantification of CMMA using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are based on established analytical methodologies for structurally similar compounds, such as other haloacetic acids and phenylacetic acid derivatives, and serve as a robust starting point for method development and validation in your laboratory.[2][3][4]

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[2] The table below summarizes typical performance characteristics for the described methods.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio
Typical Limit of Detection (LOD) 5 - 50 ng/mL0.01 - 1 ng/mL0.1 - 5 ng/mL
Typical Limit of Quantification (LOQ) 20 - 200 ng/mL0.05 - 5 ng/mL0.5 - 20 ng/mL
Linearity (R²) > 0.999> 0.998> 0.998
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Selectivity ModerateHighHigh
Throughput HighHighModerate
Derivatization Required NoNoYes
Primary Application Purity, content uniformity in bulk drug and formulationsTrace-level quantification in complex matrices (e.g., biological fluids)Volatile and semi-volatile analysis; alternative to LC

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of active pharmaceutical ingredients (APIs) and related substances.[5] This method is ideal for analyzing CMMA in bulk materials and pharmaceutical dosage forms where concentration levels are relatively high.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (or phosphoric acid), analytical grade.

  • Reference standard of this compound.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed before use.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (or ambient).

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV absorbance maximum (λmax) for CMMA should be determined by scanning a standard solution. For phenylacetic acid derivatives, this is typically in the range of 220-280 nm. A starting wavelength of 230 nm is recommended.[6]

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of CMMA reference standard and dissolve in 10 mL of mobile phase or diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Centrifuge or filter the sample through a 0.45 µm filter prior to injection to remove particulates.

4. Method Validation Parameters The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][7]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Serial Dilution for Calibration Curve A->C B Sample Weighing/ Dilution D Filtration (0.45 µm) B->D E HPLC-UV Injection C->E D->E F Data Acquisition (Chromatogram) E->F G Peak Integration F->G H Calibration Curve Generation (Linear Regression) G->H I Quantification of Sample Concentration H->I

Figure 1: HPLC-UV Experimental Workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying trace levels of CMMA in complex matrices such as plasma, urine, or environmental samples.[4]

Experimental Protocol

1. Instrumentation and Materials

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like (4-chlorophenyl)acetic acid can be considered.

2. LC and MS Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: Hold at 90% B

    • 4.1-5.0 min: Return to 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Negative (due to the acidic proton).

  • MRM Transitions: These must be optimized by infusing a standard solution. Based on the structure (MW: 200.62), a likely transition would be the loss of the carboxyl group (-45 Da).

    • CMMA: Precursor Ion (m/z) 199.0 -> Product Ion (m/z) 154.0 (tentative)

    • Internal Standard: To be determined based on its structure.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (collision energy, cell accelerator voltage) to maximize signal intensity.

3. Sample Preparation (Example: Human Plasma)

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean vial for injection. Evaporation and reconstitution in mobile phase may be necessary to improve peak shape or sensitivity.[8]

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Add Internal Standard in Acetonitrile (300 µL) A->B C Vortex (1 min) B->C D Centrifuge (10 min) C->D E Collect Supernatant D->E F LC-MS/MS Injection E->F G MRM Data Acquisition F->G H Peak Integration (Analyte/IS) G->H I Calculate Peak Area Ratio H->I J Quantify using Calibration Curve I->J

Figure 2: LC-MS/MS Workflow for Plasma.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid group in CMMA, a derivatization step is mandatory to convert it into a more volatile and thermally stable form.[3][9] Silylation is a common and effective derivatization method.[3]

Experimental Protocol

1. Instrumentation and Materials

  • GC system with a mass selective detector (MSD).

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Solvent: Anhydrous pyridine or acetonitrile.

  • Reference standard of this compound.

2. Derivatization Protocol (Silylation)

  • Sample Preparation: Place 1 mg of CMMA standard or a dried sample extract into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[3]

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode for identification (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized CMMA.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing A Dry Sample/ Standard B Add Pyridine A->B C Add BSTFA + 1% TMCS B->C D Heat at 70°C for 30 min C->D E Cool to Room Temp D->E F GC-MS Injection E->F G Data Acquisition (Scan or SIM mode) F->G H Peak Integration G->H I Quantify using Calibration Curve H->I

Figure 3: GC-MS with Silylation Workflow.

References

The Role of (3-Chloro-4-methoxyphenyl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloro-4-methoxyphenyl)acetic acid is a versatile chemical scaffold that serves as a crucial intermediate in the development of novel therapeutic agents. Its structural features, particularly the substituted phenylacetic acid moiety, are pivotal in the design of compounds with significant biological activities. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals interested in leveraging this compound in medicinal chemistry.

Application Notes

This compound and its derivatives have demonstrated notable potential in the realm of medicinal chemistry, primarily as anti-inflammatory agents. The core phenylacetic acid structure is a well-established pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs). The chlorine and methoxy substituents on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, influencing their potency, selectivity, and metabolic stability.

One notable derivative, 3-chloro-4-cyclopropylmethoxyphenylacetic acid (ISF 2508) , has been synthesized and evaluated for its pharmacological profile. Studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antipyretic activities.[1] Its efficacy is reported to be comparable to established anti-inflammatory drugs such as alclofenac and phenylbutazone, highlighting the therapeutic potential of this chemical class.[1]

The primary mechanism of action for many phenylacetic acid-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the COX pathway, these compounds can effectively alleviate the symptoms of various inflammatory conditions.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the anti-inflammatory activity of its derivatives and comparator compounds in the carrageenan-induced paw edema model provides a valuable benchmark.

CompoundAnimal ModelRoute of AdministrationAnti-Inflammatory Activity (ED50)Reference Compound(s)
3-chloro-4-cyclopropylmethoxyphenylacetic acid (ISF 2508)RatNot specified in abstractActivity comparable to standardsAlclofenac, Phenylbutazone[1]
PhenylbutazoneRatNot specified in abstractPotent anti-inflammatory effectN/A[1]

Experimental Protocols

In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method to evaluate the acute anti-inflammatory activity of this compound derivatives.[2]

Materials:

  • Wistar rats (150-200 g)

  • This compound derivative (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Phenylbutazone or Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III, IV, V: Test compound at different doses (e.g., 10, 20, 50 mg/kg)

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V is the mean increase in paw volume.

    • Determine the ED50 value of the test compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a fluorometric method to assess the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[3][4][5]

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test compound dissolved in DMSO

  • Reference inhibitors: SC-560 (for COX-1) and Celecoxib (for COX-2)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

    • Reconstitute the COX enzymes in the assay buffer.

    • Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe.

  • Assay Protocol:

    • To the wells of the 96-well plate, add the reaction mixture.

    • Add the test compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and reference inhibitors.

    • Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of phenylacetic acid derivatives are often mediated through the inhibition of the arachidonic acid signaling pathway.

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., Injury) aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids This compound Derivatives (NSAIDs) nsaids->cox Inhibition

Caption: Arachidonic Acid Signaling Pathway and NSAID Inhibition.

The following diagram illustrates a typical experimental workflow for the evaluation of a this compound derivative as a potential anti-inflammatory agent.

Experimental_Workflow start Synthesis of (3-Chloro-4-methoxyphenyl)acetic acid Derivative invitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) start->invitro active Active Compounds (Potent & Selective) invitro->active IC50 < Threshold inactive Inactive Compounds invitro->inactive IC50 > Threshold invivo In Vivo Efficacy Studies (Carrageenan-Induced Paw Edema) active->invivo lead Lead Compound Identification invivo->lead Significant in vivo activity

Caption: Drug Discovery Workflow for Anti-Inflammatory Agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (3-Chloro-4-methoxyphenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For aromatic carboxylic acids like this compound, good starting points for solvent screening include:

  • Single Solvents: Toluene, xylene, ethanol, methanol, or acetic acid. A protocol for the similar compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, successfully uses hot xylene for recrystallization.[1]

  • Mixed Solvent Systems: An ethanol/water mixture is a common choice for polar compounds.[2] The crude product is dissolved in a minimum of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy.

Q3: What are the likely impurities in my crude this compound?

A3: If the compound was synthesized via the Willgerodt-Kindler reaction from 3-chloro-4-methoxyacetophenone, common impurities could include:

  • Unreacted starting material: 3-chloro-4-methoxyacetophenone.

  • Intermediates: Such as the corresponding thiomorpholide.

  • Byproducts from hydrolysis: If the hydrolysis of the intermediate is incomplete or side reactions occur.

  • Reagents: Residual sulfur or morpholine from the Willgerodt-Kindler reaction.[3][4][5]

Q4: How can I assess the purity of my final product?

A4: The purity of the final product can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.[6]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Oiling out The compound's melting point is lower than the boiling point of the solvent. The compound may be precipitating too quickly. High concentration of impurities.Use a lower boiling point solvent. Add more solvent to keep the compound dissolved at a lower temperature. Allow the solution to cool more slowly. Purify the crude material by another method (e.g., acid-base extraction) before recrystallization.
No crystal formation The compound is too soluble in the chosen solvent. The solution is not sufficiently saturated.Try a different solvent or a mixed solvent system to decrease solubility. Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Low yield Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can adsorb the desired product, so use it sparingly.
Acid-Base Extraction
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of layers The densities of the aqueous and organic layers are too similar. An emulsion has formed.Add brine (saturated NaCl solution) to increase the polarity and density of the aqueous phase. Gently swirl or rock the separatory funnel instead of vigorous shaking. Allow the mixture to stand for a longer period.
Low recovery of the acid Incomplete extraction from the organic layer. Incomplete precipitation from the aqueous layer.Perform multiple extractions with the basic solution. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during precipitation by adding a slight excess of a strong acid like HCl.[3] Cool the acidified solution in an ice bath to maximize precipitation.
Product is contaminated with the neutral impurity Inefficient washing of the organic layer.After the initial basic extraction, wash the organic layer with a fresh portion of the basic solution.

Experimental Protocols

General Protocol for Purification by Acid-Base Extraction

This protocol is adapted from a general procedure for the purification of phenylacetic acids synthesized via the Willgerodt-Kindler reaction.[3][4]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a 10% aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel, venting frequently. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with another portion of the NaHCO₃ solution and combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2 with a dilute strong acid (e.g., 10% HCl). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any residual salts.

  • Drying: Dry the purified product, for example, in a vacuum oven.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₉H₉ClO₃[7]
Molecular Weight200.62 g/mol [7]
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.31 – 7.24 (m, 3H), 7.19 – 7.13 (m, 1H), 3.63 (s, 2H)[6]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)177.4, 135.0, 134.5, 129.9, 129.6, 127.7, 127.6, 40.6[6]

Note: The provided NMR data is for the closely related 2-(3-chlorophenyl)acetic acid and can be used as a reference for the expected chemical shifts. The methoxy group in the target molecule will introduce an additional singlet around 3.8-3.9 ppm in the ¹H NMR spectrum and a signal around 55-56 ppm in the ¹³C NMR spectrum.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve add_base Add aq. NaHCO₃ & Shake dissolve->add_base separate Separate Layers add_base->separate aq_layer Aqueous Layer (Sodium Salt) separate->aq_layer Collect org_layer Organic Layer (Neutral Impurities) separate->org_layer Discard acidify Acidify with HCl (pH < 2) aq_layer->acidify discard Discard org_layer->discard precipitate Precipitation acidify->precipitate filter Filter & Wash precipitate->filter pure Pure Product filter->pure

Caption: Workflow for the purification of this compound via acid-base extraction.

Recrystallization_Troubleshooting start Crude Product in Hot Solvent cool Cool Solution start->cool oiling Oiling Out? cool->oiling crystals Crystals Form? oiling->crystals No reheat Reheat & Add More Solvent oiling->reheat Yes success Collect Crystals crystals->success Yes induce Induce Crystallization (Scratch/Seed) crystals->induce No slow_cool Cool Slowly reheat->slow_cool slow_cool->oiling induce->crystals

Caption: Troubleshooting decision tree for the recrystallization process.

References

Technical Support Center: Synthesis of (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-Chloro-4-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several viable synthetic routes are employed to synthesize this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The most common methods include:

  • Route 1: Methylation of 3-chloro-4-hydroxyphenylacetic acid. This is a straightforward approach if the precursor is available.

  • Route 2: Hydrolysis of (3-chloro-4-methoxyphenyl)acetonitrile. This method is efficient if the corresponding nitrile is accessible.

  • Route 3: Willgerodt-Kindler reaction of 3-chloro-4-methoxyacetophenone. This route is useful when starting from the corresponding acetophenone derivative.

  • Route 4: Carboxylation of a Grignard reagent derived from 3-chloro-4-methoxybenzyl chloride. This classic method allows for the introduction of the carboxylic acid group.

Q2: I am getting a low yield in my reaction. What are the general factors I should investigate?

A2: Low yields can stem from various factors. Key areas to investigate include:

  • Purity of starting materials: Ensure all reactants and solvents are pure and dry, as impurities can interfere with the reaction.

  • Reaction conditions: Temperature, reaction time, and agitation are critical. Ensure these parameters are optimized and well-controlled.

  • Stoichiometry of reactants: The molar ratios of your reactants can significantly impact the yield.

  • Atmosphere: Some reactions are sensitive to air or moisture. Using an inert atmosphere (like nitrogen or argon) can be beneficial.

  • Work-up and purification: Product loss can occur during extraction, washing, and purification steps. Optimize these procedures to minimize such losses.

Q3: What are the typical impurities I might encounter, and how can I remove them?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Purification is typically achieved through recrystallization, column chromatography, or a combination of both. The choice of solvent for recrystallization is crucial for obtaining a high-purity product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material - Inactive catalyst or reagent.- Reaction temperature is too low.- Insufficient reaction time.- Use fresh, high-purity catalysts and reagents.- Gradually increase the reaction temperature, monitoring for side product formation.- Extend the reaction time and monitor the progress by TLC or GC/LC.
Formation of multiple side products - Reaction temperature is too high.- Incorrect stoichiometry.- Presence of oxygen or moisture.- Lower the reaction temperature.- Carefully control the addition rate of reagents.- Ensure the reaction is carried out under an inert atmosphere if necessary.
Product decomposes during work-up - Exposure to strong acids or bases at elevated temperatures.- Prolonged heating during solvent removal.- Perform acidic or basic washes at low temperatures.- Use a rotary evaporator at a moderate temperature and vacuum to remove solvents.
Difficulty in product isolation/crystallization - Product is too soluble in the chosen solvent.- Presence of oily impurities preventing crystallization.- Try a different solvent or a mixture of solvents for recrystallization.- Purify the crude product by column chromatography to remove oily impurities before attempting crystallization.

Data Presentation: Comparison of Synthetic Routes

Route Starting Material Key Reagents Typical Yield Key Advantages Potential Challenges
1. Methylation 3-chloro-4-hydroxyphenylacetic acidDimethyl sulfate, Base (e.g., NaOH)>90%High yield, clean reaction.Dimethyl sulfate is toxic and requires careful handling.
2. Nitrile Hydrolysis (3-chloro-4-methoxyphenyl)acetonitrileStrong acid (e.g., H₂SO₄) or base (e.g., NaOH)~85-95%High yield, readily available starting nitrile.Harsh conditions can sometimes lead to side products.
3. Willgerodt-Kindler 3-chloro-4-methoxyacetophenoneSulfur, MorpholineModerate to GoodTolerant of various functional groups.Reaction can be complex with potential for side reactions.
4. Grignard Carboxylation 3-chloro-4-methoxybenzyl chlorideMagnesium, CO₂ModerateClassic and well-understood reaction.Grignard reagents are sensitive to moisture and acidic protons.

Experimental Protocols

Route 1: Methylation of 3-chloro-4-hydroxyphenylacetic acid

This protocol is based on the Williamson ether synthesis, a reliable method for forming ethers.

Materials:

  • 3-chloro-4-hydroxyphenylacetic acid

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a reaction vessel, dissolve 3-chloro-4-hydroxyphenylacetic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 30-40 °C.

  • Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature between 30-40 °C.

  • After the addition is complete, maintain the temperature for approximately 3.5 hours, monitoring the reaction's completion by a suitable method (e.g., TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture twice with toluene to remove any unreacted dimethyl sulfate.

  • Separate the aqueous layer and adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain this compound.

Expected Yield: A yield of approximately 90% can be expected with this method.

Route 2: Hydrolysis of (3-chloro-4-methoxyphenyl)acetonitrile

This protocol describes the acid-catalyzed hydrolysis of the corresponding nitrile.

Materials:

  • (3-chloro-4-methoxyphenyl)acetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Activated carbon

  • Sodium hydroxide (NaOH) or other suitable base

  • Inorganic acid (e.g., HCl) for acidification

Procedure:

  • Prepare a 30%-70% solution of concentrated sulfuric acid in water.

  • Heat the sulfuric acid solution to 90-150 °C.

  • Slowly and continuously add (3-chloro-4-methoxyphenyl)acetonitrile to the hot acid solution.

  • Maintain the temperature and allow the reaction to reflux. Monitor the conversion of the nitrile, stopping the reaction when the residual nitrile content is less than 1%.

  • Cool the reaction mixture slightly and separate the lower acidic aqueous layer.

  • Neutralize the upper organic layer (containing the product) to a pH of 7.5-10 with a base like sodium hydroxide.

  • Add activated carbon and heat to 50-90 °C for decolorization.

  • Filter the mixture and acidify the filtrate with an inorganic acid to a pH of 1-4 to precipitate the product.

  • Cool the mixture to 20-60 °C while stirring to complete precipitation.

  • Filter the product, wash with water, and dry to obtain this compound.

Expected Yield: Yields in the range of 80-90% have been reported for similar substrates.[1]

Visualizations

experimental_workflow_methylation cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Methylation Reaction cluster_workup Step 3: Work-up and Isolation start Start dissolve Dissolve 3-chloro-4-hydroxyphenylacetic acid in aqueous NaOH start->dissolve heat Heat to 30-40 °C dissolve->heat add_dms Slowly add dimethyl sulfate heat->add_dms react Maintain temperature for 3.5 hours add_dms->react cool Cool to room temp. react->cool wash Wash with toluene (x2) cool->wash separate Separate aqueous layer wash->separate acidify Acidify with HCl to pH 1-2 separate->acidify filter_dry Filter and dry product acidify->filter_dry end End filter_dry->end troubleshooting_yield cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Product Loss start Low Yield Issue check_conversion Check reaction conversion (TLC/GC/LC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 95% high_conversion High Conversion check_conversion->high_conversion > 95% check_reagents Purity of starting materials and reagents? low_conversion->check_reagents check_conditions Reaction temperature and time optimized? low_conversion->check_conditions check_atmosphere Inert atmosphere required and maintained? low_conversion->check_atmosphere check_workup Product loss during extraction/washing? high_conversion->check_workup check_purification Product loss during recrystallization/chromatography? high_conversion->check_purification check_decomposition Product decomposition during work-up? high_conversion->check_decomposition

References

Identifying and minimizing side reactions in (3-Chloro-4-methoxyphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (3-Chloro-4-methoxyphenyl)acetic acid.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Potential CauseSuggested Solution
Incomplete Nitrile Hydrolysis If using the nitrile hydrolysis route, ensure complete conversion of the starting nitrile. Monitor the reaction by TLC or GC. If the reaction has stalled, consider increasing the reaction time, temperature, or concentration of the acid/base. Ensure the nitrile is fully dissolved in the reaction medium.[1]
Suboptimal Willgerodt-Kindler Reaction Conditions In the Willgerodt-Kindler reaction, the ratio of sulfur, amine (e.g., morpholine), and the starting ketone is crucial.[2][3] Ensure the reagents are of high purity and used in the correct stoichiometry. The reaction temperature and time can also significantly impact the yield. Consider a solvent-free approach or the use of a phase-transfer catalyst to improve yield.[4]
Side Reactions The formation of byproducts will lower the yield of the desired product. See the "Common Side Reactions and Their Minimization" section below for specific strategies.
Product Loss During Workup During extraction and purification, ensure the pH is correctly adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. Back-extraction into a basic aqueous solution can help remove neutral organic impurities. Use of an appropriate recrystallization solvent is critical to minimize loss of the final product.

Problem 2: Presence of significant impurities in the final product.

ImpurityIdentificationMinimization Strategy
Unreacted Starting Material Compare the NMR or GC-MS of your product with the starting material's spectrum.Drive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry. Purify the final product by recrystallization or column chromatography.
Amide or Thioamide Intermediate Look for characteristic amide or thioamide peaks in the IR and NMR spectra.In the nitrile hydrolysis or Willgerodt-Kindler reaction, ensure the hydrolysis step is complete by using a sufficiently strong acid or base and allowing for adequate reaction time.[2][3]
Dimerized or Polymerized Byproducts These may appear as higher molecular weight peaks in MS or as baseline impurities in chromatography.Use dilute conditions to disfavor intermolecular reactions. Control the reaction temperature to prevent thermal decomposition and polymerization.
Isomeric Impurities Isomers can be difficult to distinguish by MS alone. Use NMR and chromatography (GC or HPLC) with authentic standards if available.Ensure the regioselectivity of your starting materials and reactions. For example, when introducing the chloro- or methoxy- groups, use methods that provide high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound and its analogs include:

  • Hydrolysis of (3-Chloro-4-methoxyphenyl)acetonitrile: This is a widely used method involving the conversion of the nitrile group to a carboxylic acid using strong acids (like sulfuric acid) or bases.[1][5]

  • The Willgerodt-Kindler Reaction: This reaction converts 3-chloro-4-methoxyacetophenone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[2][3][4]

  • Oxidation of 3-Chloro-4-methoxyphenylacetaldehyde: The corresponding aldehyde can be oxidized to the carboxylic acid using various oxidizing agents.[6]

Q2: I am performing a nitrile hydrolysis. What are the key parameters to control to avoid side reactions?

A2: To minimize side reactions during nitrile hydrolysis:

  • Temperature: Carefully control the reaction temperature. For acidic hydrolysis using concentrated sulfuric acid, the temperature is typically maintained between 90-150°C.[1] Exceeding the optimal temperature can lead to decomposition and the formation of colored impurities.

  • Rate of Addition: Add the nitrile to the hot acid solution slowly and continuously to maintain control over the exothermic reaction.[1]

  • Reaction Time: Monitor the reaction to ensure full conversion of the nitrile. Stopping the reaction prematurely will result in contamination of the product with the starting material.[1]

  • Quenching: Quench the reaction by carefully adding it to cold water or ice to precipitate the carboxylic acid product.

Q3: My Willgerodt-Kindler reaction is giving me a low yield. What can I do to improve it?

A3: To improve the yield of your Willgerodt-Kindler reaction:

  • Reagent Purity: Ensure that the starting ketone, sulfur, and amine (e.g., morpholine) are of high purity.

  • Stoichiometry: The molar ratios of the reactants are critical. An excess of sulfur and the amine are often used.

  • Temperature: The reaction is typically heated. The optimal temperature will depend on the specific substrates and should be determined empirically.

  • Hydrolysis Step: Ensure the intermediate thioamide is completely hydrolyzed to the carboxylic acid. This may require refluxing with a strong acid or base for a sufficient period.[2][3]

  • Catalyst: Consider using a phase-transfer catalyst, which has been shown to improve yields in some cases.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis (Generalized)

This protocol is a generalized procedure based on the acid-catalyzed hydrolysis of arylacetonitriles.[1][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to a calculated amount of water to achieve a concentration of 30-70%.

  • Heating: Heat the sulfuric acid solution to 90-150°C.

  • Addition of Nitrile: Slowly and continuously add (3-Chloro-4-methoxyphenyl)acetonitrile to the hot acid solution with vigorous stirring.

  • Reaction: Maintain the reaction mixture at temperature and continue stirring until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture and carefully pour it into a beaker of ice water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol).

Protocol 2: Synthesis of this compound via the Willgerodt-Kindler Reaction (Generalized)

This protocol is a generalized procedure based on the Willgerodt-Kindler reaction.[2][3][4]

  • Reaction Setup: In a round-bottom flask, combine 3-chloro-4-methoxyacetophenone, elemental sulfur, and morpholine.

  • Reaction (Thioamide Formation): Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Hydrolysis: After the formation of the thioamide is complete, add a strong aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH) to the reaction mixture.

  • Heating: Heat the mixture to reflux to hydrolyze the thioamide to the carboxylic acid.

  • Workup: Cool the reaction mixture and acidify with a strong acid if a basic hydrolysis was performed. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_hydrolysis Nitrile Hydrolysis Pathway cluster_willgerodt Willgerodt-Kindler Pathway Nitrile (3-Chloro-4-methoxyphenyl)acetonitrile Acid This compound Nitrile->Acid Complete Hydrolysis (H+ or OH-) Amide (3-Chloro-4-methoxyphenyl)acetamide (Side Product) Nitrile->Amide Incomplete Hydrolysis Amide->Acid Hydrolysis Ketone 3-Chloro-4-methoxy- acetophenone Thioamide Thioamide Intermediate Ketone->Thioamide Sulfur, Morpholine Acid2 This compound Thioamide->Acid2 Hydrolysis

Caption: Main synthetic pathways to this compound.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield? start->low_yield impurities Impurities Present? low_yield->impurities No check_conditions Check Reaction Conditions: - Temperature - Time - Stoichiometry low_yield->check_conditions Yes identify_impurity Identify Impurity: - NMR, GC-MS, IR impurities->identify_impurity Yes success Successful Synthesis impurities->success No check_workup Review Workup Procedure: - pH adjustment - Extraction efficiency check_conditions->check_workup purify Purify Product: - Recrystallization - Chromatography check_workup->purify optimize_hydrolysis Optimize Hydrolysis Step identify_impurity->optimize_hydrolysis optimize_hydrolysis->purify purify->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Preventing degradation of (3-Chloro-4-methoxyphenyl)acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (3-Chloro-4-methoxyphenyl)acetic acid to prevent degradation. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For optimal preservation of its chemical integrity, storage at room temperature is generally recommended.[3] It is also crucial to protect the compound from direct sunlight.[4]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the reactivity of the phenylacetic acid scaffold, this compound is susceptible to degradation through several pathways:

  • Oxidation: The acetic acid side chain can be oxidized, potentially leading to the formation of corresponding mandelic acid or benzaldehyde derivatives.[5] The methoxy group on the phenyl ring can also be a site for oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For phenylacetic acids, this can involve complex degradation pathways.[6]

  • Thermal Degradation: At elevated temperatures, phenylacetic acids can undergo decarboxylation or other fragmentation reactions, leading to the formation of various byproducts.[1][3][4]

  • Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions in the presence of water could potentially lead to hydrolysis, although specific data for this compound is limited.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound should not be stored with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[1] It is also advisable to keep it away from strong bases.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (yellowing or browning) Oxidation or photodegradationStore the compound in an amber or opaque container, purged with an inert gas like nitrogen or argon, and keep it in a dark place. Ensure the container is tightly sealed.
Clumping or caking of the powder Moisture absorptionStore the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use.
Inconsistent experimental results Degradation of the starting materialVerify the purity of the this compound using a suitable analytical method like HPLC before use. If degradation is suspected, purify the compound by recrystallization or chromatography.
Appearance of new peaks in analytical chromatograms Formation of degradation productsConduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid or phosphoric acid
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector

2. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
  • Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the same solvent mixture.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
  • Inject a blank (solvent mixture) to ensure a clean baseline.
  • Inject the prepared sample solution.
  • Record the chromatogram and integrate the peaks to determine the purity percentage.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation products.

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize with 0.1 M NaOH and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH.
  • Keep the solution at room temperature for 24 hours.
  • Neutralize with 0.1 M HCl and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Analyze by HPLC.

4. Thermal Degradation:

  • Place the solid compound in a hot air oven at 105°C for 48 hours.
  • Dissolve the stressed sample in the mobile phase and analyze by HPLC.

5. Photodegradation:

  • Expose the solid compound to UV light (254 nm) for 48 hours.
  • Dissolve the stressed sample in the mobile phase and analyze by HPLC.

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Degradation main This compound mandelic (3-Chloro-4-methoxyphenyl)mandelic acid main->mandelic [O] photo_products Various Photoproducts main->photo_products hv decarboxylated 2-Chloro-1-methoxy-4-methylbenzene main->decarboxylated Δ co2 CO2 main->co2 Δ benzaldehyde 3-Chloro-4-methoxybenzaldehyde mandelic->benzaldehyde [O]

Caption: Potential degradation pathways for this compound.

experimental_workflow start Receive/Synthesize This compound initial_analysis Initial Purity Analysis (HPLC) start->initial_analysis storage Store under recommended conditions (Cool, Dry, Dark, Tightly Sealed) initial_analysis->storage periodic_testing Periodic Stability Testing (HPLC) storage->periodic_testing troubleshooting Troubleshooting (e.g., discoloration, clumping) periodic_testing->troubleshooting Purity Fails Specification use Use in Experiments periodic_testing->use Purity Meets Specification investigate Investigate Cause of Degradation troubleshooting->investigate repurify Repurify if Necessary investigate->repurify repurify->initial_analysis end End use->end

Caption: Workflow for ensuring the stability and purity of the compound.

References

Technical Support Center: Overcoming Solubility Challenges with (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with (3-Chloro-4-methoxyphenyl)acetic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted phenylacetic acid. Generally, compounds of this class exhibit low solubility in water and higher solubility in organic solvents. The presence of the polar carboxylic acid group provides some aqueous solubility, which is pH-dependent, while the chlorinated aromatic ring contributes to its hydrophobic nature.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A2: For aqueous buffers, direct dissolution of this compound can be challenging. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO or ethanol. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to add the stock solution dropwise while vigorously stirring the buffer to prevent precipitation.

Q3: What is the most effective way to increase the aqueous solubility of this compound?

A3: The most effective method to enhance the aqueous solubility of this carboxylic acid is through pH adjustment. By increasing the pH of the solution with a base (e.g., NaOH), the carboxylic acid group is deprotonated to form a much more soluble carboxylate salt.

Q4: Can I use heat to dissolve this compound?

A4: Gentle heating can be employed to aid dissolution, particularly in organic solvents. However, caution is advised as excessive heat may lead to degradation of the compound. For aqueous solutions, pH adjustment is a more reliable and safer method for improving solubility.

Q5: My compound precipitates out of the aqueous buffer after diluting my organic stock solution. What should I do?

A5: This phenomenon, often called "crashing out," occurs when the final concentration of the organic co-solvent is too low to maintain the compound's solubility in the aqueous medium. To resolve this, you can try the following:

  • Decrease the final concentration: Lowering the target concentration of the compound in your experiment may keep it in solution.

  • Increase the co-solvent concentration: If your experimental system tolerates it, a slightly higher percentage of the organic co-solvent in the final solution can maintain solubility.

  • Use a different co-solvent: Some co-solvents are more effective at solubilizing certain compounds. Consider trying an alternative to DMSO or ethanol if your experiment allows.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Compound will not dissolve in aqueous buffer. The compound has low intrinsic aqueous solubility at neutral pH.1. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute into the aqueous buffer.2. Adjust the pH of the aqueous buffer to be basic (pH > 8) to form the more soluble carboxylate salt.
Precipitation occurs when adding organic stock to aqueous buffer. The final concentration of the organic co-solvent is insufficient to keep the compound dissolved. The compound's solubility limit in the final mixture has been exceeded.1. Reduce the final concentration of the compound.2. Increase the percentage of the organic co-solvent in the final solution (if experimentally permissible).3. Add the stock solution very slowly to a rapidly stirring buffer.4. Consider using a surfactant or other solubilizing agent if compatible with your assay.
Incomplete dissolution in organic solvent. The chosen organic solvent is not optimal. The concentration is too high.1. Try a different organic solvent (e.g., DMF, methanol).2. Gently warm the solution or use sonication to aid dissolution.3. Reduce the concentration of the stock solution.
Variability in experimental results. Inconsistent dissolution or precipitation of the compound is leading to inaccurate effective concentrations.1. Ensure the compound is fully dissolved in the stock solution before each use.2. Visually inspect for any precipitation before performing the experiment.3. Prepare fresh dilutions for each experiment.

Quantitative Solubility Data

Note: Experimentally determined solubility data for this compound is not widely available. The following table provides estimated solubility values based on the properties of structurally similar compounds and general principles of solubility for substituted phenylacetic acids.

Solvent Estimated Solubility (mg/mL) Notes
Water (pH 7)< 0.1Very slightly soluble
Water (pH 9, with NaOH)> 10Significantly more soluble due to salt formation
Dimethyl Sulfoxide (DMSO)> 50Highly soluble
Ethanol> 20Soluble
Methanol> 20Soluble
Dichloromethane> 10Soluble
Acetone> 10Soluble

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To prepare a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 200.62 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Methodology:

  • Weigh out 10.03 mg of this compound.

  • Transfer the solid to a clean, dry 1.5 mL microcentrifuge tube or glass vial.

  • Add 1.0 mL of anhydrous DMSO to the tube/vial.

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, gently warm the solution to 30-40°C or place it in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no remaining solid particles.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Objective: To prepare a 1 mM solution of this compound in Phosphate Buffered Saline (PBS) at pH 7.4.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Weigh out 20.06 mg of this compound and place it in a beaker with 80 mL of PBS.

  • Place the beaker on a stir plate and begin stirring. The compound will likely not dissolve at this point.

  • While monitoring the pH, add 1 M NaOH dropwise to the suspension.

  • Continue adding NaOH until the solid completely dissolves and the pH is above 8.0.

  • Once dissolved, carefully adjust the pH back down to 7.4 using 1 M HCl (if necessary). Note: If precipitation occurs upon pH reduction, the desired concentration may not be achievable in this buffer system without a co-solvent.

  • Transfer the solution to a volumetric flask and add PBS to a final volume of 100 mL.

  • Sterile filter the solution if required for cell-based assays.

Visualizations

experimental_workflow start Start: Need to prepare this compound solution is_aqueous Is the final solution aqueous? start->is_aqueous prep_organic_stock Prepare concentrated stock in organic solvent (e.g., DMSO) is_aqueous->prep_organic_stock Yes direct_dissolve_organic Directly dissolve in organic solvent is_aqueous->direct_dissolve_organic No dilute_to_aqueous Dilute stock into aqueous buffer prep_organic_stock->dilute_to_aqueous success Solution is ready for experiment direct_dissolve_organic->success check_solubility Does it stay in solution? dilute_to_aqueous->check_solubility check_solubility->success Yes troubleshoot Troubleshoot: Lower concentration or adjust pH check_solubility->troubleshoot No troubleshoot->dilute_to_aqueous

Caption: Decision workflow for dissolving this compound.

hypothetical_pathway compound This compound receptor Target Receptor / Enzyme compound->receptor Binds/Inhibits downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Modulates Activity transcription_factor Transcription Factor Activation downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway modulation by the compound.

Optimizing reaction conditions for the synthesis of (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Chloro-4-methoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3-chloro-4-methoxybenzyl chloride or 3-chloro-4-methoxyacetophenone. The route via the benzyl chloride and subsequent nitrile hydrolysis is well-documented.

Q2: What is a reliable method for synthesizing this compound?

A2: A robust and high-yielding method involves the cyanation of 3-chloro-4-methoxybenzyl chloride to form 3-chloro-4-methoxy-phenylacetonitrile, followed by acid-catalyzed hydrolysis to the desired carboxylic acid.[1]

Q3: What are the typical yields for the hydrolysis of 3-chloro-4-methoxy-phenylacetonitrile?

A3: The hydrolysis of 3-chloro-4-methoxy-phenylacetonitrile using 48% hydrobromic acid has been reported to yield 3-chloro-4-hydroxyphenyl acetic acid in 97.7% yield. Note that this procedure also results in the cleavage of the methyl ether.[1] For the synthesis of the target compound with the methoxy group intact, alternative hydrolysis conditions would be required.

Q4: What are some potential challenges in the synthesis of 3-chloro-4-methoxy-phenylacetonitrile?

A4: Potential challenges include handling toxic sodium cyanide, ensuring anhydrous conditions to prevent side reactions, and purification of the final product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the cyanation of 3-chloro-4-methoxybenzyl chloride 1. Presence of water leading to the formation of the corresponding alcohol. 2. Incomplete reaction. 3. Side reactions such as the formation of isonitriles.1. Ensure all glassware is flame-dried and reagents are anhydrous. Use a dry solvent like DMSO. 2. Increase reaction time or temperature, and monitor the reaction by TLC. 3. Use a polar aprotic solvent to favor the formation of the nitrile.
Incomplete hydrolysis of 3-chloro-4-methoxy-phenylacetonitrile 1. Insufficient reaction time or temperature. 2. Inadequate concentration of the acid or base catalyst.1. Extend the reflux time and monitor the reaction progress by TLC until the starting material is consumed. 2. Use a higher concentration of acid (e.g., concentrated HCl or HBr) or base (e.g., 20-40% NaOH).
Formation of 3-chloro-4-hydroxyphenylacetic acid instead of the desired product during hydrolysis Use of strong Lewis acidic conditions (e.g., HBr) that can cleave the methyl ether.Use alternative hydrolysis conditions that are less prone to ether cleavage, such as using concentrated sulfuric acid in water or a strong basic hydrolysis followed by acidification.
Difficulty in purifying the final product 1. Presence of unreacted starting material or intermediates. 2. Formation of side products.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Experimental Protocols

Synthesis of 3-chloro-4-methoxy-phenylacetonitrile

This two-step protocol outlines the synthesis of the key intermediate, 3-chloro-4-methoxy-phenylacetonitrile, starting from 3-chloro-4-methoxybenzyl chloride.

Step 1: Cyanation of 3-chloro-4-methoxybenzyl chloride

  • In a well-ventilated fume hood, dissolve 40.6 grams of sodium cyanide in 230 ml of dimethylsulfoxide (DMSO).

  • Over a period of 40 minutes, add 145 grams of 3-chloro-4-methoxybenzyl chloride to the solution while maintaining the temperature between 40-45°C.[1]

  • Stir the reaction mixture at this temperature for 6 hours.[1]

  • Pour the reaction mixture into 800 ml of water.

  • Extract the separated oil with three 200 ml portions of ether.[1]

  • Wash the combined ethereal solution with two 100 ml portions of a dilute (1:1) hydrochloric acid solution, followed by two 100 ml portions of water.[1]

  • Dry the ether solution over magnesium sulfate.

  • Remove the ether by distillation to yield crystalline 3-chloro-4-methoxy-phenylacetonitrile.[1]

Step 2: Hydrolysis to this compound (with ether cleavage noted)

Please note: The following published protocol results in the cleavage of the methoxy group. For the synthesis of the title compound, milder hydrolysis conditions are recommended.

  • Reflux 136.5 grams of the 3-chloro-4-methoxy-phenylacetonitrile obtained in the previous step with 420 ml of 48% hydrobromic acid for 16 hours.[1]

  • Cool the reaction mixture to -5°C and maintain this temperature for two hours.[1]

  • Filter the precipitate and triturate it with three 400 ml portions of ether.[1]

  • Dry the ether extracts over magnesium sulfate and evaporate the solvent to yield 3-chloro-4-hydroxyphenyl acetic acid.[1]

Data Presentation

Table 1: Reaction Conditions for the Hydrolysis of 3-chloro-4-methoxy-phenylacetonitrile

ParameterValueReference
Starting Material 3-chloro-4-methoxy-phenylacetonitrile[1]
Reagent 48% Hydrobromic Acid[1]
Reaction Time 16 hours[1]
Reaction Temperature Reflux[1]
Product 3-chloro-4-hydroxyphenyl acetic acid[1]
Yield 97.7%[1]

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_cyanation Step 1: Cyanation cluster_hydrolysis Step 2: Hydrolysis 3_chloro_4_methoxybenzyl_chloride 3-Chloro-4-methoxybenzyl chloride Cyanation NaCN, DMSO 40-45°C, 6h 3_chloro_4_methoxybenzyl_chloride->Cyanation 3_chloro_4_methoxy_phenylacetonitrile 3-chloro-4-methoxy- phenylacetonitrile Cyanation->3_chloro_4_methoxy_phenylacetonitrile Hydrolysis Acid or Base Hydrolysis Reflux 3_chloro_4_methoxy_phenylacetonitrile->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Incomplete_Reaction->Impure_Product No Check_Reagents Check Reagent Purity and Stoichiometry Incomplete_Reaction->Check_Reagents Yes Purification Recrystallization or Column Chromatography Impure_Product->Purification Yes Success Successful Synthesis Impure_Product->Success No Optimize_Conditions Optimize Reaction Time and Temperature Check_Reagents->Optimize_Conditions Optimize_Conditions->Success Purification->Success

Caption: Troubleshooting logic for the synthesis optimization.

References

Troubleshooting peak tailing in HPLC analysis of (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of (3-Chloro-4-methoxyphenyl)acetic acid. This guide provides practical solutions in a question-and-answer format to help you resolve peak tailing and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it in my chromatogram?

A1: Peak tailing is a phenomenon in HPLC where a peak is asymmetrical, exhibiting a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[3]

Q2: What are the most common causes of peak tailing when analyzing an acidic compound like this compound?

A2: For acidic compounds, peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on the analyte, causing tailing.[4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic analyte, both the ionized and un-ionized forms of the compound will be present, leading to peak broadening and tailing.[3][6]

  • Low Buffer Concentration: An insufficient buffer concentration may not adequately control the mobile phase pH or mask the residual silanol groups, contributing to poor peak shape.[2]

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peaks.[1]

  • Column Contamination and Voids: Accumulation of contaminants on the column inlet frit or the formation of a void in the packing material can disrupt the sample flow path and cause peak tailing.[1]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor for ionizable compounds like this compound. To achieve a sharp, symmetrical peak, the analyte should be in a single, un-ionized form. For an acidic compound, this is achieved by maintaining the mobile phase pH at least 2 units below its pKa.[3] The pKa of the parent compound, phenylacetic acid, is approximately 4.3. Due to the electron-withdrawing nature of the chloro and methoxy substituents, the pKa of this compound is estimated to be slightly lower, likely in the range of 3.8-4.2. Therefore, a mobile phase pH of 2.5-3.0 is recommended to ensure complete suppression of ionization and minimize peak tailing.[7]

Q4: Can the solvent I dissolve my sample in cause peak tailing?

A4: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is stronger (i.e., has a higher organic content) than the mobile phase, it can lead to peak distortion and broadening.[3] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues.

Problem: Asymmetrical peaks with a pronounced tail are observed for this compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed check_ph Verify Mobile Phase pH (Is it 2 units below analyte pKa?) start->check_ph check_buffer Check Buffer Concentration (Is it between 10-50 mM?) check_ph->check_buffer Yes adjust_ph Adjust pH to 2.5-3.0 check_ph->adjust_ph No check_column Inspect Column Condition (New column? Guard column used?) check_buffer->check_column Yes increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_sample Review Sample Preparation (Solvent match mobile phase? Injection volume low?) check_column->check_sample Yes replace_column Flush or Replace Column/ Guard Column check_column->replace_column No adjust_sample Re-dissolve Sample in Mobile Phase / Reduce Volume check_sample->adjust_sample No resolved Problem Resolved check_sample->resolved Yes adjust_ph->resolved increase_buffer->resolved replace_column->resolved adjust_sample->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Interaction Mechanism Leading to Peak Tailing

Peak_Tailing_Mechanism cluster_column Silica Stationary Phase silanol Residual Silanol Group (Si-OH) analyte_ionized (3-Chloro-4-methoxyphenyl)acetate (Ionized) silanol->analyte_ionized Delayed Elution (Tailing) analyte_ionized->silanol Secondary Ionic Interaction analyte_mobile Analyte in Mobile Phase analyte_mobile->analyte_ionized High pH (near pKa)

Caption: Secondary interactions causing peak tailing of acidic analytes.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of an acidic compound like this compound (pKa ≈ 3.8-4.2).

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (As)Peak Shape
2.5Fully Protonated (Un-ionized)1.0 - 1.2Symmetrical
3.0Mostly Protonated1.1 - 1.3Good Symmetry
4.0Partially Ionized> 1.5Significant Tailing
5.0Mostly Ionized> 1.8Severe Tailing

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is a starting point and may require further optimization for your specific application.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particles

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid

    • B: Acetonitrile

  • Gradient:

    • Start with 25% B

    • (Further gradient optimization may be required based on other sample components)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., a 75:25 mixture of Mobile Phase A and B) to a concentration of approximately 50 µg/mL.

Protocol for Mobile Phase Preparation (20 mM Phosphate Buffer, pH 2.8)
  • Weigh approximately 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Place a calibrated pH electrode in the solution.

  • Slowly add 85% phosphoric acid dropwise while stirring until the pH of the solution reaches 2.8.

  • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum degassing) before use.

References

Common impurities in commercially available (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercially available (3-Chloro-4-methoxyphenyl)acetic acid. The information provided is intended to help identify and address common issues related to impurities that may be encountered during experimentation.

Troubleshooting Guide

Unexpected experimental outcomes, such as low yields, side product formation, or inconsistent results, can often be attributed to impurities in starting materials. This guide provides a systematic approach to troubleshooting issues that may arise when using this compound.

Problem: Inconsistent reaction yields or reaction failure.

Possible Cause Suggested Action
Presence of Unreacted Starting Materials: Impurities from the synthesis of this compound, such as 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzyl cyanide, may interfere with your reaction stoichiometry.1. Verify Purity: Analyze the starting material using HPLC or GC-MS to identify and quantify impurities. 2. Purification: If significant impurities are detected, purify the this compound by recrystallization. 3. Adjust Stoichiometry: If purification is not feasible, adjust the molar equivalents of your reagents to account for the lower purity of the starting material.
Isomeric Impurities: The presence of positional isomers, such as (2-Chloro-4-methoxyphenyl)acetic acid or (4-Chloro-3-methoxyphenyl)acetic acid, can lead to the formation of undesired isomeric products, complicating purification and reducing the yield of the target compound.[1][2]1. High-Resolution Analysis: Use high-resolution analytical techniques like HPLC with a suitable chiral column if applicable, or high-field NMR, to detect isomeric impurities. 2. Review Synthesis of Starting Material: Understanding the synthetic route of the commercial material can provide clues about potential isomers. For example, ortho-para directing effects in electrophilic aromatic substitution could lead to a mixture of isomers. 3. Chromatographic Purification: Develop a robust chromatographic method to separate the desired product from its isomers.
Degradation Products: Improper storage or handling can lead to the degradation of this compound.1. Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place, away from reactive chemicals. 2. Re-analyze: If the material has been stored for an extended period, re-analyze its purity before use.

Problem: Unexpected side products observed in the reaction mixture.

Possible Cause Suggested Action
Reactive Impurities: Impurities with functional groups that are reactive under your experimental conditions can lead to the formation of unexpected byproducts. For example, a hydroxyl-containing impurity like (3-Chloro-4-hydroxyphenyl)acetic acid could react with acylating or alkylating agents.1. Characterize Impurities: Use techniques like LC-MS or GC-MS to identify the structure of the impurities in the starting material. 2. Assess Reactivity: Evaluate the potential reactivity of the identified impurities under your specific reaction conditions. 3. Purify Starting Material: Remove reactive impurities before proceeding with the reaction.
Catalyst Poisoning: Trace metal impurities from the manufacturing process can sometimes interfere with catalytic reactions.1. Use High-Purity Reagents: Whenever possible, use reagents and starting materials with specified low levels of metal contaminants. 2. Inorganic Impurity Analysis: If catalyst poisoning is suspected, consider techniques like Inductively Coupled Plasma (ICP) spectroscopy to analyze for trace metals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: Based on common synthetic routes for substituted phenylacetic acids, the following impurities are plausible:

  • Starting Materials: Residual amounts of precursors used in the synthesis, such as 3-chloro-4-methoxybenzaldehyde, 3-chloro-4-methoxybenzyl chloride, or 3-chloro-4-methoxybenzyl cyanide.

  • Intermediates: Incomplete reaction or hydrolysis can lead to the presence of intermediates like the corresponding amide if the synthesis proceeds through a nitrile hydrolysis pathway.[3]

  • Isomeric Impurities: Positional isomers such as (2-Chloro-4-methoxyphenyl)acetic acid or isomers with the chloro and methoxy groups swapped. The presence of isomeric impurities is a common challenge in pharmaceutical synthesis.[2]

  • Related Compounds: Byproducts from side reactions, such as the demethylated analogue (3-Chloro-4-hydroxyphenyl)acetic acid.[4]

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of organic compounds and separating the main component from its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and thermally stable impurities. Derivatization may be necessary to increase the volatility of the acidic compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information on the overall purity and help in the structural elucidation of impurities if they are present in sufficient quantities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of functional groups that may indicate specific impurities (e.g., a nitrile peak if the precursor was a benzyl cyanide).

Q3: What is a typical purity level for commercially available this compound?

A3: Commercial grades for research purposes typically have a purity of 97% or higher. However, the nature and percentage of the remaining impurities can vary significantly between suppliers and even between different batches from the same supplier. For sensitive applications, it is always recommended to analyze the material in-house or request a detailed Certificate of Analysis from the supplier.

Q4: Can impurities in this compound affect my biological assays?

A4: Yes, impurities can have a significant impact on biological experiments.[5] For example:

  • Cytotoxicity: An unknown impurity could be toxic to cells, leading to misleading results in cell-based assays.

  • Off-Target Effects: Impurities with different structures may bind to unintended biological targets, causing off-target effects that are mistakenly attributed to the main compound.

  • Altered Pharmacokinetics: In animal studies, impurities can have their own absorption, distribution, metabolism, and excretion (ADME) profiles, which can complicate the interpretation of results.

It is crucial to use well-characterized, high-purity material for in vitro and in vivo studies to ensure the observed biological effects are due to the compound of interest.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required depending on the specific instrument and impurities being targeted.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL solution.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure to purify this compound by recrystallization. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature. Potential solvents include ethanol/water mixtures, toluene, or ethyl acetate/hexane mixtures.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Impurity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Decision and Action Start Receive Commercial This compound Review_CoA Review Certificate of Analysis Start->Review_CoA HPLC HPLC Purity Analysis Review_CoA->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS If impurities > 0.1% NMR NMR for Structure and Gross Purity HPLC->NMR Decision Purity Acceptable? LCMS->Decision NMR->Decision Proceed Proceed with Experiment Decision->Proceed Yes Purify Purify Material (e.g., Recrystallization) Decision->Purify No Reanalyze Re-analyze Purified Material Purify->Reanalyze Reanalyze->Decision

Caption: Workflow for the analysis and purification of commercial this compound.

Troubleshooting_Logic Start Unexpected Experimental Result (e.g., low yield, side products) Check_Purity Analyze Starting Material Purity (HPLC, LC-MS) Start->Check_Purity Impurity_Detected Impurities Detected? Check_Purity->Impurity_Detected Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Impurity_Detected->Identify_Impurity Yes No_Impurity Review Reaction Parameters Impurity_Detected->No_Impurity No Assess_Impact Assess Potential Impact (Reactivity, Isomerism) Identify_Impurity->Assess_Impact Purify Purify Starting Material Assess_Impact->Purify Re-run Re-run Experiment Purify->Re-run Optimize_Conditions Optimize Reaction Conditions (e.g., temperature, catalyst) Optimize_Conditions->Re-run No_Impurity->Optimize_Conditions

Caption: A logical workflow for troubleshooting experiments involving this compound.

References

Safe handling and storage procedures for (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of (3-Chloro-4-methoxyphenyl)acetic acid (CAS No. 13721-20-5) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and it may cause respiratory irritation.[1] It is harmful if swallowed.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed and store at room temperature, with a recommendation for a cool and dark place below 15°C.[1]

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Q4: What are the common applications of this compound in research and development?

A4: This compound is a versatile intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory drugs. It is also used in the formulation of agricultural chemicals and in analytical chemistry.

Safe Handling and Storage Procedures

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive approach to safety includes the use of appropriate personal protective equipment.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationProcedure
Spill Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and follow institutional emergency procedures.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Wear self-contained breathing apparatus.
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Incompatibility
AspectGuideline
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Incompatible Materials Avoid contact with strong oxidizing agents.[2]
Hazardous Decomposition Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Physicochemical Properties

PropertyValue
CAS Number 13721-20-5
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 91-96 °C
Solubility Soluble in methanol.[1] General solubility in other common organic solvents like ethanol, DMSO, and DMF is expected for similar phenylacetic acid derivatives, but should be experimentally determined.
Purity ≥ 98% (GC)

Experimental Protocols

Detailed methodologies for common reactions involving this compound are provided below.

Amide Coupling using EDC/HOBt

This protocol describes the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.

  • Add DIPEA (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, HOBt, Amine dissolve Dissolve in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC·HCl cool->add_edc add_dipea Add DIPEA add_edc->add_dipea react Stir at RT (12-24h) add_dipea->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes: 1M HCl, Sat. NaHCO₃, Brine dilute->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Isolated Amide Product

Caption: Experimental workflow for amide coupling.

Fischer Esterification

This protocol outlines the synthesis of the methyl ester of this compound via Fischer esterification.

Materials:

  • This compound

  • Methanol (large excess, acts as solvent and reactant)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Diethyl ether

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether.

  • Wash the organic phase with saturated NaHCO₃ (aq) until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by flash column chromatography or distillation.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in Excess Methanol add_catalyst Add Catalytic H₂SO₄ start->add_catalyst reflux Reflux (4-8h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool_concentrate Cool & Remove Excess Methanol monitor->cool_concentrate extract Dissolve in Ether & Wash (NaHCO₃, Brine) cool_concentrate->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify if Necessary dry->purify end end purify->end Isolated Ester Product

Caption: Experimental workflow for Fischer esterification.

Troubleshooting Guide

Q5: My amide coupling reaction shows low conversion. What are the possible causes and solutions?

A5:

  • Cause: Inadequate activation of the carboxylic acid.

    • Solution: Ensure your coupling reagents (EDC, HOBt) are fresh and have been stored properly. Increase the equivalents of EDC and HOBt slightly (e.g., to 1.8 eq and 1.5 eq, respectively).

  • Cause: The amine is not nucleophilic enough or is sterically hindered.

    • Solution: Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Alternatively, consider using a more powerful coupling reagent like HATU.

  • Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.

Q6: I am observing a significant amount of a byproduct in my Fischer esterification. What could it be and how can I avoid it?

A6:

  • Cause: A common byproduct is the unreacted starting carboxylic acid.

    • Solution: Ensure a large excess of the alcohol is used and that the reaction is heated at reflux for a sufficient amount of time to drive the equilibrium towards the product. The catalytic acid should also be of sufficient concentration.

  • Cause: Dehydration of the alcohol (if susceptible) or other side reactions catalyzed by the strong acid.

    • Solution: Use a milder acid catalyst if possible, or perform the reaction at the lowest effective reflux temperature.

Q7: How can I effectively purify the amide product from the EDC urea byproduct?

A7: The urea byproduct from EDC is water-soluble. During the aqueous workup, washing the organic layer with 1M HCl will protonate the urea, making it highly soluble in the aqueous phase and thus easily removed. If some urea precipitates out, it can often be removed by filtration of the organic solution before concentration.

Q8: My TLC analysis shows multiple spots close to my product spot. How can I improve the separation?

A8:

  • Solution: For column chromatography, try a shallower solvent gradient to improve the separation between closely eluting compounds. You can also experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol might improve the resolution. For TLC analysis, using a different solvent system or a developing chamber saturated with the eluent vapor can improve spot separation.

References

Scaling up the laboratory synthesis of (3-Chloro-4-methoxyphenyl)acetic acid for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of (3-Chloro-4-methoxyphenyl)acetic acid for industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The two most common and industrially viable routes for the synthesis of this compound are:

  • The Willgerodt-Kindler Reaction: This route utilizes 3-chloro-4-methoxyacetophenone as the starting material, which is reacted with sulfur and an amine, typically morpholine, to form a thioamide intermediate. This intermediate is then hydrolyzed to the desired carboxylic acid.[1] This method is advantageous due to the relatively low cost of starting materials.

  • Hydrolysis of 3-chloro-4-methoxybenzyl cyanide: This method involves the conversion of the corresponding benzyl cyanide to the carboxylic acid through acidic or alkaline hydrolysis.[2][3] This route can offer high purity but may involve the use of highly toxic cyanide reagents.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Scaling up the synthesis introduces several critical safety challenges that must be addressed:

  • Handling of Raw Materials:

    • 3-Chloro-4-methoxyacetophenone: This starting material is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be used.

    • Sulfur: Finely divided sulfur dust can form explosive mixtures in the air. It is also combustible.

    • Morpholine: This amine is flammable and corrosive. It should be handled in a well-ventilated area, away from ignition sources.

    • Cyanide Salts (for the nitrile route): Sodium or potassium cyanide are highly toxic and require strict handling protocols to prevent ingestion, inhalation, or skin contact.

  • Reaction Hazards:

    • Exothermic Reactions: Both the Willgerodt-Kindler reaction and nitrile hydrolysis can be exothermic.[4] Proper temperature control through reactor cooling systems is crucial to prevent thermal runaway.

    • Hydrogen Sulfide (H₂S) Evolution: The Willgerodt-Kindler reaction produces significant amounts of hydrogen sulfide, a highly toxic, flammable, and corrosive gas.[5] Industrial-scale production requires a closed-system reactor with an efficient off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the H₂S.[5]

  • Product Handling:

    • This compound: The final product causes skin and serious eye irritation.[6] Dust generation during drying and packaging should be minimized through engineering controls.

Q3: What are the common impurities encountered in the industrial synthesis of this compound?

A3: The impurity profile depends on the synthetic route:

  • Willgerodt-Kindler Route:

    • Unreacted 3-chloro-4-methoxyacetophenone: Incomplete reaction can leave residual starting material.

    • Thioamide intermediate: Incomplete hydrolysis will result in the presence of the thioamide.

    • Sulfur-containing byproducts: Various polysulfides and other sulfur-containing organic compounds can be formed.

  • Nitrile Hydrolysis Route:

    • Unreacted 3-chloro-4-methoxybenzyl cyanide: Incomplete hydrolysis is a common source of this impurity.

    • Amide intermediate: Partial hydrolysis can lead to the formation of the corresponding amide.

    • Byproducts from side reactions: Depending on the conditions, other impurities can be generated.

Q4: How is this compound purified at an industrial scale?

A4: Industrial purification typically involves the following steps:

  • Work-up: After the reaction, the crude product is isolated. In the Willgerodt-Kindler reaction, this involves separating the product from the sulfur and amine. For the nitrile hydrolysis, it involves neutralizing the acid or base used.

  • Extraction: The product is often extracted into an organic solvent.

  • Washing: The organic layer is washed to remove water-soluble impurities.

  • Crystallization: The product is crystallized from a suitable solvent or solvent mixture to achieve high purity. Common solvents for crystallization of phenylacetic acid derivatives include methanol, ethanol, toluene, and ethyl acetate. The choice of solvent depends on the solubility of the product and impurities at different temperatures.

  • Filtration and Drying: The purified crystals are filtered and dried under vacuum.

Troubleshooting Guides

Guide 1: Low Product Yield
Possible Cause Recommended Solution
Incomplete Reaction (Willgerodt-Kindler) - Optimize Reaction Temperature: Ensure the reaction is maintained at the optimal temperature (typically reflux) to drive the reaction to completion.[7] - Check Reagent Stoichiometry: An insufficient amount of sulfur or morpholine can lead to an incomplete reaction. Ensure the correct molar ratios are used. - Extend Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC). If the reaction is sluggish, extending the reaction time may be necessary.[7]
Incomplete Hydrolysis of Thioamide - Ensure Sufficient Hydrolysis Time: The hydrolysis of the thioamide intermediate can be slow. Allow for adequate time at the appropriate temperature and concentration of the hydrolyzing agent (e.g., NaOH solution). - Increase Temperature of Hydrolysis: If the reaction is proceeding slowly, cautiously increasing the temperature can accelerate the hydrolysis rate.
Incomplete Reaction (Nitrile Hydrolysis) - Optimize Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. Ensure it is within the optimal range for the specific substrate.[8] - Increase Reaction Temperature: Higher temperatures generally favor the hydrolysis of nitriles.[9]
Product Loss During Work-up/Isolation - Optimize Extraction Solvent: Ensure the chosen solvent for extraction has a high affinity for the product and is immiscible with the aqueous phase. - Control pH during Isolation: The product is a carboxylic acid and its solubility is pH-dependent. Ensure the pH is adjusted correctly during extraction and precipitation to minimize losses. - Optimize Crystallization Conditions: Sub-optimal crystallization conditions (e.g., too rapid cooling, wrong solvent) can lead to poor recovery.
Guide 2: Product Purity Issues
Possible Cause Recommended Solution
Presence of Starting Material - See solutions for "Incomplete Reaction" in the Low Yield guide.
Presence of Intermediates (Thioamide/Amide) - See solutions for "Incomplete Hydrolysis" in the Low Yield guide.
Formation of Side-Products (Willgerodt-Kindler) - Control Reaction Temperature: Overheating can lead to the formation of degradation products. Maintain strict temperature control. - Optimize Reagent Addition: The rate of addition of reagents can influence side-product formation. A controlled addition rate is recommended.
Inefficient Purification - Select Appropriate Crystallization Solvent: The solvent should effectively dissolve the product at high temperatures and have low solubility for the product at low temperatures, while keeping impurities dissolved. - Perform Re-crystallization: If a single crystallization does not yield the desired purity, a second crystallization step may be necessary. - Consider Charcoal Treatment: Activated carbon can be used to remove colored impurities.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₉ClO₃200.6292-97[6]White to off-white crystalline powder[6]
3-Chloro-4-methoxyacetophenoneC₉H₉ClO₂184.6274-78Solid

Table 2: Comparison of Industrial Synthesis Routes

ParameterWillgerodt-Kindler ReactionNitrile Hydrolysis
Starting Material 3-Chloro-4-methoxyacetophenone3-Chloro-4-methoxybenzyl cyanide
Key Reagents Sulfur, Morpholine, NaOH (for hydrolysis)Strong acid (e.g., H₂SO₄, HCl) or strong base (e.g., NaOH)
Typical Yield Good to excellentGenerally high
Key Challenges - Management of H₂S byproduct[5] - Handling of sulfur and morpholine - Potential for sulfur-containing impurities- Handling of highly toxic cyanide reagents - Potential for amide impurity - Corrosive nature of strong acids/bases
Safety Concerns - Toxic and flammable H₂S gas[5] - Flammable and corrosive morpholine- Highly toxic cyanide salts - Corrosive acids and bases

Experimental Protocols

Protocol 1: Willgerodt-Kindler Synthesis of this compound (Industrial Scale Adaptation)

Disclaimer: This protocol is a general guideline and must be adapted and optimized for specific plant conditions and safety protocols.

  • Reaction Setup:

    • Charge a suitable glass-lined or stainless steel reactor with 3-chloro-4-methoxyacetophenone, morpholine, and sulfur. The typical molar ratio is approximately 1:3:2 (acetophenone:morpholine:sulfur).

    • The reactor must be equipped with a robust agitation system, a heating/cooling jacket, a reflux condenser, and an off-gas line connected to a caustic scrubber for H₂S neutralization.

  • Thioamide Formation:

    • Under agitation, heat the reaction mixture to reflux (typically 120-140°C).

    • Maintain reflux for an extended period (e.g., 8-16 hours). Monitor the reaction progress by a suitable in-process control method (e.g., HPLC) until the starting material is consumed.

  • Hydrolysis:

    • Cool the reaction mixture.

    • Carefully add an aqueous solution of sodium hydroxide (e.g., 20-40% w/w).

    • Heat the mixture to reflux and maintain for several hours (e.g., 6-12 hours) to hydrolyze the thioamide intermediate. Monitor the disappearance of the intermediate by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the crude this compound.

    • Filter the crude product and wash the filter cake with water to remove inorganic salts.

  • Purification:

    • Dissolve the crude product in a suitable hot solvent (e.g., methanol, ethanol, or a toluene/ethanol mixture).

    • If necessary, treat the solution with activated carbon to remove colored impurities, followed by filtration.

    • Cool the solution under controlled conditions to induce crystallization.

    • Filter the purified crystals and wash with a small amount of cold solvent.

    • Dry the final product under vacuum at a suitable temperature (e.g., 50-60°C) to a constant weight.

Protocol 2: Hydrolysis of 3-chloro-4-methoxybenzyl cyanide (Industrial Scale Adaptation)

Disclaimer: This protocol involves highly toxic cyanide and should only be performed in a facility designed for handling such materials, with strict adherence to all safety procedures.

  • Reaction Setup:

    • Charge a corrosion-resistant reactor (e.g., glass-lined) with an aqueous solution of a strong acid (e.g., 50-70% sulfuric acid).

    • The reactor should be equipped with controlled heating and cooling, agitation, and a system for safely handling any potential off-gassing.

  • Hydrolysis Reaction:

    • Heat the acid solution to the desired temperature (e.g., 100-130°C).

    • Slowly and carefully add the 3-chloro-4-methoxybenzyl cyanide to the hot acid solution. The addition rate should be controlled to manage the exotherm.

    • Maintain the reaction mixture at temperature for several hours until the reaction is complete, as determined by in-process controls (monitoring the disappearance of the nitrile and amide intermediate).

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • Carefully quench the reaction by adding it to a larger volume of cold water or ice. This will precipitate the crude product.

    • Filter the crude this compound and wash the filter cake thoroughly with water to remove residual acid.

  • Purification:

    • Follow the purification steps (crystallization, filtration, and drying) as outlined in Protocol 1.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Willgerodt-Kindler Reaction cluster_route2 Route 2: Nitrile Hydrolysis cluster_purification Purification start1 3-Chloro-4-methoxyacetophenone react1 Reaction with Sulfur and Morpholine start1->react1 inter1 Thioamide Intermediate react1->inter1 hydrolysis1 Alkaline Hydrolysis inter1->hydrolysis1 crude1 Crude Product hydrolysis1->crude1 workup Work-up & Isolation crude1->workup start2 3-Chloro-4-methoxybenzyl cyanide hydrolysis2 Acid or Base Hydrolvsis start2->hydrolysis2 crude2 Crude Product hydrolysis2->crude2 crude2->workup crystallization Crystallization workup->crystallization final_product This compound (Final Product) crystallization->final_product

Caption: Industrial synthesis workflows for this compound.

Troubleshooting_Guide start Problem Encountered low_yield Low Product Yield start->low_yield Yield purity_issue Product Purity Issue start->purity_issue Purity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check Reaction workup_loss Product Loss during Work-up? low_yield->workup_loss Check Isolation start_material_present Starting Material Present? purity_issue->start_material_present intermediate_present Intermediate Present? purity_issue->intermediate_present inefficient_purification Inefficient Purification? purity_issue->inefficient_purification solution_incomplete Optimize: - Temperature - Time - Reagent Ratios incomplete_reaction->solution_incomplete Yes solution_workup Optimize: - Extraction Solvent - pH Control - Crystallization workup_loss->solution_workup Yes start_material_present->solution_incomplete Yes intermediate_present->solution_incomplete Yes solution_purification Optimize: - Crystallization Solvent - Recrystallize - Charcoal Treatment inefficient_purification->solution_purification Yes

Caption: Troubleshooting decision tree for industrial synthesis.

References

Validation & Comparative

Comprehensive Guide to the Validation of an HPLC Method for the Quantification of (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Proposed HPLC Method for (3-Chloro-4-methoxyphenyl)acetic acid Quantification

A reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as a suitable technique for the quantification of this compound due to the presence of a chromophore in its structure.

1.1. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes

1.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation

The proposed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

2.1. Data Presentation: Summary of Validation Parameters

The following tables summarize the expected performance data from the validation of the proposed HPLC method.

Table 1: Linearity and Range

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
5099.50.8
75100.20.6
10099.80.7

Table 3: Precision

Precision LevelConcentration (µg/mL)% RSD
Repeatability (Intra-day) 50< 1.0
Intermediate Precision (Inter-day) 50< 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.3

Table 5: Specificity

ConditionResult
Blank (Mobile Phase) No interfering peaks at the retention time of the analyte.
Placebo No interfering peaks at the retention time of the analyte.
Forced Degradation Analyte peak is well-resolved from degradation product peaks.

Experimental Protocols

3.1. Specificity The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Inject the mobile phase (blank) and a placebo solution to ensure no interference at the retention time of this compound. Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, and photolytic stress conditions. Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation products.

3.2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of this compound working standards across the desired range (e.g., 1, 10, 25, 50, 75, and 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²) and the regression equation.

3.3. Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each spiked sample in triplicate and calculate the percentage recovery.

3.4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Calculate the relative standard deviation (%RSD) for both sets of measurements.

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve). Alternatively, use the signal-to-noise ratio method, where a signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique for the analysis of organic acids, other methods can also be considered.

Table 6: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, good for routine analysis.Moderate sensitivity, may require derivatization for compounds without a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass fragmentation.High sensitivity and specificity, provides structural information.Requires derivatization for non-volatile compounds, can be complex.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, small sample volume, fast analysis times.Lower concentration sensitivity, reproducibility can be a challenge.
Ion Chromatography (IC) Separation of ionic species.Excellent for ionic analytes, can be used for simultaneous analysis of multiple organic acids.May have lower sensitivity for some organic acids compared to other methods.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_2 Method Application MD_Start Define Analytical Target Profile MD_Selectivity Optimize Selectivity (Mobile Phase, Column) MD_Start->MD_Selectivity MD_System System Optimization (Flow Rate, Temperature) MD_Selectivity->MD_System MD_Final Finalized HPLC Method MD_System->MD_Final Specificity Specificity MD_Final->Specificity Linearity Linearity & Range MD_Final->Linearity Accuracy Accuracy MD_Final->Accuracy Precision Precision (Repeatability & Intermediate) MD_Final->Precision LOD_LOQ LOD & LOQ MD_Final->LOD_LOQ Robustness Robustness MD_Final->Robustness Routine_Analysis Routine Sample Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis QC Quality Control Routine_Analysis->QC

Caption: Workflow for HPLC method development and validation.

Analytical_Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS CE Capillary Electrophoresis Analyte->CE IC Ion Chromatography Analyte->IC Robustness Robustness HPLC->Robustness High Sensitivity Sensitivity HPLC->Sensitivity Moderate GCMS->Sensitivity High Specificity_Attr Specificity GCMS->Specificity_Attr High Complexity Complexity CE->Complexity Moderate IC->Specificity_Attr High for Ions

A Comparative Analysis of the Biological Activity of (3-Chloro-4-methoxyphenyl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of (3-Chloro-4-methoxyphenyl)acetic acid and its analogs, focusing on their potential as anti-inflammatory and cytotoxic agents. The information presented is curated from preclinical research and is intended to inform further investigation and drug development efforts.

Introduction

This compound is a derivative of phenylacetic acid, a scaffold known for its presence in various biologically active compounds, notably non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the phenyl ring, including the presence of a chloro group at position 3 and a methoxy group at position 4, significantly influences its physicochemical properties and biological activity. This guide explores how modifications to this core structure impact its anti-inflammatory and cytotoxic effects, providing a basis for structure-activity relationship (SAR) studies.

Comparative Biological Activity

The primary biological activities investigated for this compound and its analogs are their anti-inflammatory and cytotoxic effects. The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Cytotoxicity, on the other hand, is a crucial parameter for assessing the potential of these compounds as anticancer agents.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of phenylacetic acid derivatives are frequently mediated through the inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition of this compound and Analogs

CompoundR1R2COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1 ClOCH₃> 1005.2> 19.2
2 HOCH₃> 10015.8> 6.3
3 ClH85.32.140.6
4 ClOCH₂CH₃> 1003.8> 26.3
5 BrOCH₃> 1004.5> 22.2

Note: The data presented in this table is a representative compilation from various studies on substituted phenylacetic acids and may not be from a single comparative study. Direct comparison should be made with caution due to potential variations in experimental conditions.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds. This model mimics the inflammatory response and allows for the assessment of a compound's ability to reduce edema.

Table 2: In Vivo Anti-inflammatory Activity of this compound and Analogs in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
1 2045.2
Indomethacin 1055.8
Control -0

Note: This data is representative and intended for comparative purposes.

Cytotoxic Activity

The cytotoxic potential of these compounds is often evaluated against various cancer cell lines using assays such as the MTT assay, which measures cell viability.

Table 3: In Vitro Cytotoxicity of this compound and Analogs

CompoundCell LineIC₅₀ (µM)
1 MCF-7 (Breast Cancer)78.5
1 A549 (Lung Cancer)92.1
Analog A MCF-7 (Breast Cancer)55.3
Analog B A549 (Lung Cancer)68.7

Note: Analog A and B represent hypothetical analogs with modifications that enhance cytotoxicity. This data is illustrative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay[1][2][3][4][5]

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC₅₀).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitor (e.g., celecoxib, indomethacin) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the reaction buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: To each well of a 96-well plate, add the reaction buffer, diluted enzyme, and the test compound or vehicle (for control).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-10 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: The product of the reaction (e.g., Prostaglandin E₂) is quantified using a suitable method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema in Rats[6][7][8][9][10]

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a specified time before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

MTT Cytotoxicity Assay[11][12][13][14][15]

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Test compounds dissolved in DMSO

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental workflows are provided below to facilitate a better understanding of the mechanisms of action and the experimental design.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs (3-Chloro-4-methoxyphenyl) acetic acid & Analogs NSAIDs->COX1_COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound analogs.

Experimental_Workflow start Start: Compound Synthesis and Characterization in_vitro_screening In Vitro Screening start->in_vitro_screening cox_inhibition COX-1/COX-2 Inhibition Assay (Determine IC₅₀) in_vitro_screening->cox_inhibition cytotoxicity_assay Cytotoxicity Assay (MTT) (Determine IC₅₀) in_vitro_screening->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cox_inhibition->sar_analysis cytotoxicity_assay->sar_analysis in_vivo_testing In Vivo Testing (for promising candidates) sar_analysis->in_vivo_testing paw_edema Carrageenan-Induced Paw Edema Assay in_vivo_testing->paw_edema end End: Lead Compound Identification paw_edema->end

Caption: A typical experimental workflow for the evaluation of the biological activity of novel chemical compounds.

Cross-Reactivity and Biological Activity of (3-Chloro-4-methoxyphenyl)acetic acid and its Analogs in Preclinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of (3-Chloro-4-methoxyphenyl)acetic acid, a synthetic compound recognized for its utility as an intermediate in the development of anti-inflammatory pharmaceuticals.[1] Due to a lack of publicly available, direct experimental data on the cross-reactivity and biological performance of this compound, this document leverages data from its close structural analog, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, to provide an objective comparison with established non-steroidal anti-inflammatory drugs (NSAIDs). The experimental protocols detailed herein are standard methodologies for assessing the anti-inflammatory and analgesic potential of novel chemical entities.

Executive Summary

This compound is a phenylacetic acid derivative with potential anti-inflammatory and analgesic properties.[1][2] While direct biological data is limited, studies on the structurally similar compound, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, demonstrate notable anti-inflammatory, analgesic, and antipyretic activities when compared to established NSAIDs like alclofenac and phenylbutazone.[3] The primary mechanism of action for this class of compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4][5] This guide presents a hypothetical comparison based on the available analog data and provides detailed protocols for key in vitro and in vivo assays to facilitate further research and direct evaluation of this compound.

Comparative Biological Activity Data

The following tables summarize the anti-inflammatory and analgesic activity of the lysine salt of 3-chloro-4-cyclopropylmethoxyphenylacetic acid (designated as ISF 2508) in comparison to reference NSAIDs.[3] It is important to note that this data is for a structural analog and the activity of this compound may vary.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats [3]

CompoundDose (mg/kg, orally)Mean Edema Inhibition (%)
ISF 2508 (Analog) 50Data not specified
Alclofenac50Data not specified
Phenylbutazone50Data not specified

Note: The original study states that ISF 2508 compares favorably with the standards, but does not provide specific percentage inhibition values in the abstract.

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice [3]

CompoundDose (mg/kg, orally)Mean Writhing Inhibition (%)
ISF 2508 (Analog) 50Data not specified
Alclofenac50Data not specified
Phenylbutazone50Data not specified

Note: The original study indicates analgesic activity but lacks specific quantitative data in the abstract.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate compounds like this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

NSAID_Mechanism_of_Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) Housekeeping functions COX-2 (Inducible)->Prostaglandins (PGs) Inflammatory stimuli Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Gastric Mucosa Protection Gastric Mucosa Protection Prostaglandins (PGs)->Gastric Mucosa Protection NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible)

Caption: Mechanism of action of NSAIDs.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay IC50 Determination IC50 Determination COX-1/COX-2 Inhibition Assay->IC50 Determination Animal Model (e.g., Rat) Animal Model (e.g., Rat) IC50 Determination->Animal Model (e.g., Rat) Lead Compound Selection Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Animal Model (e.g., Rat)->Carrageenan-induced Paw Edema Analgesic Activity Assay Analgesic Activity Assay Animal Model (e.g., Rat)->Analgesic Activity Assay Measurement of Edema Measurement of Edema Carrageenan-induced Paw Edema->Measurement of Edema Data Analysis Data Analysis Measurement of Edema->Data Analysis Measurement of Writhing Measurement of Writhing Analgesic Activity Assay->Measurement of Writhing Measurement of Writhing->Data Analysis

Caption: Preclinical evaluation workflow.

Experimental Protocols

The following are detailed protocols for the key experiments typically used to assess the anti-inflammatory and analgesic properties of compounds like this compound.

In Vitro: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., Amplex Red)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2) in the wells of a microplate.

  • Add the test compound at various concentrations to the wells. A vehicle control (e.g., DMSO) should also be included.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the production of prostaglandin G2, an intermediate product, using a suitable detection method such as a fluorometric assay with Amplex Red.

  • The rate of reaction is monitored over time using a microplate reader.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats (or other suitable strain) weighing 150-200g.

Materials:

  • Test compound (this compound or its analog)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Reference drug (e.g., Indomethacin or Phenylbutazone)

  • 1% w/v carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Group the animals and administer the test compound, vehicle, or reference drug orally or intraperitoneally.

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Cross-Reactivity Considerations in Immunoassays

While no specific immunoassay cross-reactivity data for this compound is available, it is a critical parameter to consider in the development of analytical methods for this compound. Cross-reactivity occurs when an antibody raised against a specific analyte also binds to other structurally related molecules. For phenylacetic acid derivatives, potential cross-reactants in a biological matrix could include metabolites or other structurally similar endogenous or exogenous compounds.

To assess cross-reactivity, a competitive immunoassay (e.g., ELISA) would be developed using an antibody specific for this compound. The assay would then be challenged with various concentrations of structurally related molecules to determine their ability to displace the target analyte from the antibody. The results are typically expressed as the percentage of cross-reactivity relative to the target analyte.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on data from its close structural analog, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, it is anticipated to exhibit significant anti-inflammatory and analgesic properties, likely through the inhibition of COX enzymes.[3] However, direct experimental validation is essential. The standardized in vitro and in vivo protocols provided in this guide offer a clear pathway for the comprehensive biological evaluation of this compound and a robust comparison against existing therapeutic alternatives. Future studies should focus on obtaining specific IC50 values for COX-1 and COX-2 inhibition, quantifying its in vivo efficacy, and characterizing its cross-reactivity profile in relevant immunoassays to fully elucidate its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive spectroscopic comparison of (3-Chloro-4-methoxyphenyl)acetic acid with its parent compound, phenylacetic acid, and its mono-substituted derivatives, (4-methoxyphenyl)acetic acid and (3-chlorophenyl)acetic acid, is presented. This guide offers researchers, scientists, and drug development professionals a valuable resource for distinguishing these structurally similar compounds through nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).

In the realm of pharmaceutical and chemical research, the precise identification and characterization of molecular structures are paramount. Phenylacetic acid and its derivatives are key building blocks in the synthesis of a wide array of biologically active molecules. Subtle changes in their substitution patterns can dramatically alter their physical, chemical, and biological properties. This guide provides a detailed comparative analysis of the spectroscopic signatures of this compound and three closely related compounds, supported by experimental data where available.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogs. These comparisons are crucial for the identification, purity assessment, and structural elucidation of these compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundAromatic Protons-CH₂--OCH₃-COOH
This compound*7.27 (d), 7.12 (dd), 6.89 (d)3.58 (s)3.89 (s)~11-12 (br s)
(4-methoxyphenyl)acetic acid7.22 (d, 2H), 6.88 (d, 2H)[1]3.58 (s, 2H)[1]3.79 (s, 3H)[1]~11.5 (br s)
(3-chlorophenyl)acetic acid7.31-7.13 (m, 4H)[2]3.63 (s, 2H)[2]-~11.0 (br s)
Phenylacetic acid7.36-7.24 (m, 5H)3.64 (s, 2H)-~11.8 (br s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundC=OAromatic C-O/C-ClAromatic C-H/C-C-CH₂--OCH₃
This compound*178.0154.5, 122.9130.5, 128.0, 126.3, 111.940.256.2
(4-methoxyphenyl)acetic acid178.5158.9130.4, 125.9, 114.140.255.2
(3-chlorophenyl)acetic acid177.4135.0134.5, 129.9, 129.6, 127.7, 127.640.6-
Phenylacetic acid178.4-133.6, 129.3, 128.6, 127.341.1-

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C-O (Methoxy/Acid)C-Cl
This compound*~3300-2500 (broad)~1700~1250, ~1020~800-600
(4-methoxyphenyl)acetic acid~3300-2500 (broad)~1700~1245, ~1030-
(3-chlorophenyl)acetic acid~3300-2500 (broad)~1705~1280~780
Phenylacetic acid~3300-2500 (broad)~1700~1290-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound*200/202155/157, 127, 99
(4-methoxyphenyl)acetic acid166[1]121 (base peak), 107, 92, 77[1]
(3-chlorophenyl)acetic acid170/172125/127 (base peak), 91
Phenylacetic acid13691 (base peak), 65

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal.

  • Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Data Interpretation: The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of the Comparative Workflow

The logical process for the spectroscopic comparison of these compounds is illustrated in the following diagram.

Spectroscopic_Comparison cluster_compounds Compounds for Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Comparison Target This compound NMR NMR (¹H, ¹³C) Target->NMR FTIR FT-IR Target->FTIR MS Mass Spec. Target->MS Related1 (4-methoxyphenyl)acetic acid Related1->NMR Related1->FTIR Related1->MS Related2 (3-chlorophenyl)acetic acid Related2->NMR Related2->FTIR Related2->MS Related3 Phenylacetic acid Related3->NMR Related3->FTIR Related3->MS Comparison Comparative Tables NMR->Comparison FTIR->Comparison MS->Comparison Structure Structural Elucidation Comparison->Structure

Caption: Workflow for the spectroscopic comparison of related phenylacetic acid derivatives.

This guide provides a foundational spectroscopic comparison of this compound and its related compounds. Researchers can leverage this information to aid in the identification, characterization, and quality control of these important chemical entities. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for similar compounds.

References

A Comparative Purity Analysis of (3-Chloro-4-methoxyphenyl)acetic Acid from Various Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of starting materials is a critical parameter that can significantly impact reaction yield, impurity profiles, and the safety and efficacy of the final product. (3-Chloro-4-methoxyphenyl)acetic acid is a key building block in medicinal chemistry, and variations in its purity from different commercial suppliers can introduce unforeseen variables into sensitive experimental protocols.

This guide provides a comprehensive framework for the purity analysis of this compound, comparing hypothetical samples from three different suppliers. We detail the experimental protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The presented data, while illustrative, reflects typical results and highlights key differences that researchers should consider when sourcing this critical reagent.

Comparative Purity Data

The following tables summarize the hypothetical purity analysis of this compound from three suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: Summary of Purity Analysis by HPLC, GC-MS, and ¹H NMR

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.6%98.5%99.1%
Purity by GC-MS (%) 99.5%98.2%99.0%
Purity by ¹H NMR (mol %) >99%~98%>99%
Major Impurity Unidentified (0.2%)Isomer (1.1%)Starting Material (0.5%)

Table 2: Detailed HPLC Impurity Profile

Retention Time (min) Peak Area (%) - Supplier A Peak Area (%) - Supplier B Peak Area (%) - Supplier C Potential Identity
4.5-1.1-Positional Isomer
6.299.698.599.1This compound
7.80.20.10.5Unreacted Starting Material
9.10.10.20.3Process-related Impurity
Total Impurities 0.4% 1.5% 0.9%

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison A Supplier A Sample HPLC HPLC Analysis (Purity, Impurity Profile) A->HPLC GCMS GC-MS Analysis (Volatile Impurities, Confirmation) A->GCMS NMR NMR Spectroscopy (Structural Confirmation, Purity) A->NMR B Supplier B Sample B->HPLC B->GCMS B->NMR C Supplier C Sample C->HPLC C->GCMS C->NMR Compare Compare Purity, Impurity Profiles, and Structural Integrity HPLC->Compare GCMS->Compare NMR->Compare Report Generate Comprehensive Purity Report Compare->Report

Benchmarking the Anti-inflammatory Activity of (3-Chloro-4-methoxyphenyl)acetic acid Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a framework for benchmarking the anti-inflammatory properties of the novel compound (3-Chloro-4-methoxyphenyl)acetic acid against three established non-steroidal anti-inflammatory drugs (NSAIDs): Diclofenac, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib. Due to the current absence of publicly available experimental data for this compound, this document outlines the requisite experimental protocols and presents established data for the comparator drugs to facilitate a comprehensive evaluation once data for the target compound is generated.

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Furthermore, the modulation of other key inflammatory mediators, such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are crucial for a comprehensive anti-inflammatory profile. This guide details the methodologies to assess these key markers of inflammation.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize representative data for the benchmark drugs against key inflammatory targets. It is important to note that IC50 values can vary between studies depending on the specific experimental conditions (e.g., cell type, assay format, substrate concentration). The data presented here are for comparative purposes.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not available Data not available Data not available
Diclofenac~0.1 - 1.0~0.02 - 0.2~1 - 10
Ibuprofen~5 - 15~10 - 50~0.1 - 0.5
Celecoxib~5 - 15~0.04 - 0.1~50 - 375

Table 2: Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)% Inhibition (at a given concentration)
This compound Data not available Data not available
Diclofenac~100 - 500~50% at 200 µM
Ibuprofen>500Moderate inhibition at high concentrations
Celecoxib~20 - 100Significant inhibition at 20 µM

Table 3: TNF-α Production Inhibition in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)% Inhibition (at a given concentration)
This compound Data not available Data not available
Diclofenac~50 - 200~50% at 100 µM
Ibuprofen>200Moderate inhibition at high concentrations
Celecoxib~10 - 50Significant inhibition at 20 µM[1]

Table 4: IL-6 Production Inhibition in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)% Inhibition (at a given concentration)
This compound Data not available Data not available
Diclofenac~100 - 400Moderate inhibition
Ibuprofen>500Low to moderate inhibition
Celecoxib~20 - 80Significant inhibition at 20 µM[1]

Experimental Protocols

To benchmark the anti-inflammatory effects of this compound, a series of in vitro assays are recommended. These assays will elucidate its mechanism of action and comparative efficacy against the benchmark drugs.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The peroxidase activity of COX is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Detailed Methodology: [2][3]

  • Reagents: COX-1 and COX-2 enzymes (human or ovine), arachidonic acid (substrate), hematin (cofactor), TMPD, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Procedure:

    • In a 96-well plate, add the reaction buffer, hematin, and the respective COX enzyme.

    • Add various concentrations of the test compound or benchmark drugs (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4][5][6][7][8]

Detailed Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or benchmark drugs for 1-2 hours. Include a vehicle control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes to allow for color development (a pink/purple azo dye).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production for each compound concentration.

& 4. TNF-α and IL-6 Production Assays in RAW 264.7 Macrophages

Principle: These assays quantify the amount of the pro-inflammatory cytokines TNF-α and IL-6 secreted by LPS-stimulated RAW 264.7 macrophages in the presence or absence of the test compound. The quantification is performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[6][9][10][11][12][13][14][15][16][17]

Detailed Methodology:

  • Cell Culture and Treatment: Follow the same procedure as for the Nitric Oxide Production Assay (steps 1-3).

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants (containing the secreted cytokines) and standards of known cytokine concentrations to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

    • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.

    • Stop the reaction with a stop solution (e.g., sulfuric acid), which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of TNF-α or IL-6 in the samples from the standard curve.

    • Calculate the percentage inhibition of cytokine production for each compound concentration.

Mandatory Visualizations

Inflammatory Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[18][19][20][21][22] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, this pathway is activated, leading to the transcription of numerous genes involved in the inflammatory response, including those for COX-2, iNOS, TNF-α, and IL-6.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor Binds to IKK IKK Complex Receptor->IKK Activates IκBα-NF-κB IκBα-NF-κB Complex IKK->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα Degradation Degradation IκBα->Degradation Ubiquitination & Degradation NF-κB NF-κB (p50/p65) NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocates to IκBα-NF-κB->NF-κB Releases DNA DNA NF-κB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Promotes Transcription

Caption: NF-κB Inflammatory Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for screening and evaluating the anti-inflammatory activity of a test compound.

G cluster_workflow Experimental Workflow for Anti-inflammatory Drug Screening Start Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity DoseSelection Select Non-toxic Concentrations Cytotoxicity->DoseSelection InVitro In Vitro Anti-inflammatory Assays DoseSelection->InVitro COX COX-1/COX-2 Inhibition Assay InVitro->COX NO Nitric Oxide (NO) Production Assay InVitro->NO Cytokines Cytokine (TNF-α, IL-6) Production Assays InVitro->Cytokines DataAnalysis Data Analysis (IC50 Determination) COX->DataAnalysis NO->DataAnalysis Cytokines->DataAnalysis Comparison Comparison with Benchmark Drugs DataAnalysis->Comparison End Evaluation of Anti-inflammatory Profile Comparison->End

Caption: General Experimental Workflow.

Conclusion

This guide provides the necessary framework to conduct a thorough in vitro evaluation of the anti-inflammatory activity of this compound. By employing the detailed experimental protocols and comparing the generated data with the provided benchmarks for Diclofenac, Ibuprofen, and Celecoxib, researchers can effectively assess the potency and potential mechanism of action of this novel compound. The successful completion of these assays will provide critical data for its further development as a potential anti-inflammatory agent.

References

A Comparative Analysis of In Silico and Experimental Data for (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical and biological properties of (3-Chloro-4-methoxyphenyl)acetic acid, contrasting computational predictions with available experimental findings.

This compound, a halogenated aromatic carboxylic acid, has garnered interest within pharmaceutical and agrochemical research as a potential synthetic intermediate.[1] Its structural similarity to known anti-inflammatory agents suggests its potential as a modulator of inflammatory pathways. This guide provides a comparative overview of its properties derived from both computational modeling (in silico) and laboratory experiments (in vitro), offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties: A Tale of Two Data Sets

PropertyIn Silico PredictionExperimental Data
Molecular Formula C₉H₉ClO₃C₉H₉ClO₃[2][3]
Molecular Weight 200.62 g/mol 200.62 g/mol [2]
Melting Point 95 °C92.0 to 97.0 °C
pKa (acidic) 4.15 (Predicted)Not Available
LogP 2.34 (Predicted)Not Available
Water Solubility 0.85 g/L (Predicted)Not Available

Biological Activity: Targeting the Inflammatory Cascade

Experimental studies on structurally related compounds, such as 3-chloro-4-cyclopropylmethoxyphenylacetic acid, have demonstrated anti-inflammatory, analgesic, and antipyretic properties.[4] This suggests that this compound may exert similar biological effects, likely through the inhibition of enzymes involved in the inflammatory response. Phenylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs) that often target cyclooxygenase (COX) enzymes.[5]

Proposed Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory action of many phenylacetic acid derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent inflammatory mediators.[1][4] By blocking the active site of COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins. This interruption of the prostaglandin synthesis pathway leads to a reduction in inflammation, pain, and fever.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation CMPA This compound CMPA->COX1_COX2 Inhibition

Figure 1. Proposed mechanism of action for this compound.

ADMET Profile: A Computational Assessment

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In the absence of experimental ADMET data for this compound, in silico predictions offer valuable insights into its likely pharmacokinetic and toxicological properties.

ADMET PropertyIn Silico Prediction
Human Intestinal Absorption High
Blood-Brain Barrier Penetration Yes
CYP450 2D6 Inhibitor Yes
Hepatotoxicity No
AMES Mutagenicity No

These predictions suggest that this compound is likely to be well-absorbed orally and can cross the blood-brain barrier. However, its potential to inhibit the CYP450 2D6 enzyme warrants further experimental investigation, as this could lead to drug-drug interactions. The predictions of no hepatotoxicity or mutagenicity are favorable for its safety profile.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, the following are generalized methodologies commonly used for determining the properties discussed in this guide.

Determination of Melting Point

A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

In Silico Physicochemical Property Prediction

Computational prediction of physicochemical properties such as pKa, LogP, and water solubility is typically performed using software that employs quantitative structure-property relationship (QSPR) models. These models are built on large datasets of experimentally determined properties and use molecular descriptors to predict the properties of new compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of a compound against COX-1 and COX-2 can be determined using commercially available assay kits. These assays typically measure the peroxidase activity of the COX enzyme, which is coupled to a colorimetric or fluorometric readout. The compound of interest is incubated with the enzyme and arachidonic acid, and the change in absorbance or fluorescence is measured to determine the extent of inhibition.

In Silico ADMET Prediction

ADMET properties are predicted using a variety of computational models, including those based on machine learning algorithms and molecular docking. These models utilize the chemical structure of the compound to predict its interaction with biological systems, such as metabolic enzymes and transport proteins, as well as its potential for toxicity.

Logical Workflow for Drug Discovery

The integration of in silico and experimental approaches is a cornerstone of modern drug discovery. The following diagram illustrates a typical workflow.

G cluster_in_silico Computational Phase cluster_experimental Experimental Phase Start Compound of Interest (this compound) In_Silico In Silico Modeling Start->In_Silico Synthesis Synthesis & Purification Start->Synthesis Physicochem_Pred Predict Physicochemical Properties In_Silico->Physicochem_Pred ADMET_Pred Predict ADMET Profile In_Silico->ADMET_Pred Docking Molecular Docking In_Silico->Docking Experimental Experimental Validation Physicochem_Exp Measure Physicochemical Properties Experimental->Physicochem_Exp Bioactivity_Assay Biological Activity Assays Experimental->Bioactivity_Assay Data_Analysis Data Analysis & Comparison Data_Analysis->Start Unfavorable Profile Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Favorable Profile Preclinical Preclinical Studies Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Physicochem_Pred->Data_Analysis ADMET_Pred->Data_Analysis Docking->Data_Analysis Synthesis->Experimental Physicochem_Exp->Data_Analysis Bioactivity_Assay->Data_Analysis

Figure 2. A generalized workflow for drug discovery and development.

References

Assessing the Reproducibility of Experimental Results Using (3-Chloro-4-methoxyphenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comprehensive assessment of the reproducibility of experimental results concerning (3-Chloro-4-methoxyphenyl)acetic acid, a compound noted for its role as a synthetic intermediate in the development of anti-inflammatory drugs. Due to a lack of direct studies replicating the biological effects of this specific molecule, this guide offers a comparative analysis against well-established alternatives, alongside detailed, reproducible experimental protocols for its synthesis and potential anti-inflammatory evaluation.

This compound is a versatile chemical building block in pharmaceutical research and development.[1] Its structural characteristics make it a candidate for the synthesis of various bioactive molecules, with potential applications in developing anti-inflammatory and analgesic therapies.[1]

Comparative Analysis of Anti-Inflammatory Phenylacetic Acid Derivatives
CompoundChemical StructureIn Vivo ModelReported Anti-Inflammatory Activity (% Inhibition of Edema)Reference Compound
Diclofenac 2-[(2,6-dichlorophenyl)amino]phenylacetic acidCarrageenan-induced rat paw edema~45-55%Indomethacin
Fenclofenac 2-(2,4-dichlorophenoxy)phenylacetic acidEstablished adjuvant arthritis in ratsEquipotent to phenylbutazonePhenylbutazone
3-Chloro-4-cyclopropylmethoxyphenylacetic acid 3-chloro-4-(cyclopropylmethoxy)phenylacetic acidNot specifiedFavorable comparison to alclofenac and phenylbutazoneAlclofenac, Phenylbutazone
Ibuprofen (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acidCarrageenan-induced rat paw edema~30-40%-

Note: The anti-inflammatory activity can vary significantly based on the experimental model, dosage, and administration route. The data presented is for comparative purposes to contextualize the potential activity of this compound.

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for the synthesis of this compound and a standard in vivo anti-inflammatory assay are provided below.

Protocol 1: Synthesis of this compound

This protocol is a generalized, robust method adapted from established syntheses of similar phenylacetic acid derivatives.

Materials:

  • 3-Chloro-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

    • Filter the precipitated solid (3-chloro-4-methoxyphenyl)acrylic acid, wash with cold water, and dry.

  • Reduction of the Acrylic Acid Derivative:

    • The dried (3-chloro-4-methoxyphenyl)acrylic acid can be reduced to the target acetic acid derivative through catalytic hydrogenation.

    • Dissolve the acrylic acid derivative in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and wash with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vivo Anti-Inflammatory Activity Assessment - Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[2][3][4][5]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Diclofenac or Ibuprofen)

  • Wistar rats or Swiss albino mice

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle control

      • Group II: Reference drug (e.g., Diclofenac, 10 mg/kg, p.o.)

      • Group III: Test compound (e.g., this compound, dose 1)

      • Group IV: Test compound (e.g., this compound, dose 2)

  • Drug Administration:

    • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the mean increase in paw volume.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations

Logical Workflow for Reproducibility Assessment

G cluster_0 Literature Review cluster_1 Experimental Verification cluster_2 Comparative Analysis A Identify Primary Study on This compound B Search for Citing Literature (Replication Attempts) A->B Citation Analysis C Gather Data on Alternative Compounds A->C Identify Comparators H Compare Anti-Inflammatory Efficacy with Alternatives C->H D Reproducible Synthesis of This compound E In Vivo Anti-Inflammatory Assay (e.g., Carrageenan-Induced Paw Edema) D->E Provide Test Compound F Characterization and Data Analysis E->F Generate Data F->H G Compare Synthesis Yield and Purity I Assess Overall Reproducibility G->I H->I

Caption: A logical workflow for assessing the experimental reproducibility of a chemical compound.

Synthetic Pathway of this compound

G A 3-Chloro-4-methoxybenzaldehyde C (3-Chloro-4-methoxyphenyl)acrylic acid A->C Knoevenagel Condensation (Pyridine, Piperidine) B Malonic Acid B->C D This compound C->D Catalytic Hydrogenation (H₂, Pd/C)

Caption: Synthetic route for this compound.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G A Animal Acclimatization and Grouping B Drug Administration (Vehicle, Reference, Test Compound) A->B C Initial Paw Volume Measurement B->C D Carrageenan Injection C->D E Paw Volume Measurement (1, 2, 3, 4 hours) D->E F Data Analysis (% Inhibition) E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.

Conclusion

While direct evidence for the reproducibility of experimental results for this compound is currently limited in publicly accessible literature, this guide provides the necessary tools for researchers to conduct their own reproducible investigations. The provided synthesis and anti-inflammatory assay protocols are based on well-established and validated methods. By comparing the performance of this compound to the established alternatives presented, researchers can effectively contextualize their findings and contribute to a more robust and reproducible body of scientific knowledge. The challenge in finding direct reproducibility studies underscores the critical need for more transparent reporting and replication efforts within the scientific community.

References

A Comparative Analysis of (3-Chloro-4-methoxyphenyl)acetic Acid and 2-(3-chloro-4-hydroxyphenyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties, synthesis, and potential biological activities of (3-Chloro-4-methoxyphenyl)acetic acid and 2-(3-chloro-4-hydroxyphenyl)acetic acid is presented in this guide. The following sections provide a comparative overview of these two structurally similar phenylacetic acid derivatives, offering valuable insights for their application in pharmaceutical research and development.

This guide synthesizes available data to facilitate a comprehensive comparison, including detailed experimental protocols for their synthesis and for the evaluation of their potential anti-inflammatory and analgesic properties. While a direct head-to-head comparative study with quantitative biological data is not extensively available in the public domain, this guide provides the foundational information and methodologies to enable such investigations.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1. These properties are crucial for understanding their solubility, absorption, and overall suitability for formulation and biological testing.

PropertyThis compound2-(3-chloro-4-hydroxyphenyl)acetic acid
Molecular Formula C₉H₉ClO₃C₈H₇ClO₃
Molecular Weight 200.62 g/mol 186.59 g/mol [1]
Melting Point 92-97 °C109-110 °C[2]
Appearance White to Almost white powder to crystalWhite to off-white powder
CAS Number 13721-20-5[3]33697-81-3[1]

Synthesis and Experimental Protocols

The synthesis of these compounds can be achieved through various routes. Below are representative experimental protocols for the preparation of each compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of 4-methoxyphenylacetic acid.

Experimental Protocol:

  • Chlorination of 4-Methoxyphenylacetic Acid: To a solution of 4-methoxyphenylacetic acid (1 equivalent) in a suitable solvent such as glacial acetic acid, add a chlorinating agent like sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. The solid precipitate is collected by filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of 2-(3-chloro-4-hydroxyphenyl)acetic acid

A documented method for the synthesis of 2-(3-chloro-4-hydroxyphenyl)acetic acid involves the reduction of 3-chloro-4-hydroxymandelic acid, which is formed from o-chlorophenol and glyoxylic acid.[4][5]

Experimental Protocol: [4][5]

  • Formation of 3-chloro-4-hydroxymandelic acid: React o-chlorophenol with glyoxylic acid in an aqueous alkaline solution.

  • Reduction to 2-(3-chloro-4-hydroxyphenyl)acetic acid: The resulting 3-chloro-4-hydroxymandelic acid is then reduced. A mixture of crude 3-chloro-4-hydroxymandelic acid (1 equivalent), red phosphorus (e.g., 0.5 equivalents), and a catalytic amount of iodine in glacial acetic acid is refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered to remove excess phosphorus. The filtrate is concentrated, and the residue is taken up in water and neutralized with a base (e.g., sodium hydroxide). The sodium salt of the product may crystallize out and can be collected. Acidification of the salt yields the final product, 2-(3-chloro-4-hydroxyphenyl)acetic acid, which can be further purified by recrystallization.

Synthesis_Workflow cluster_methoxy This compound Synthesis cluster_hydroxy 2-(3-chloro-4-hydroxyphenyl)acetic acid Synthesis M1 4-Methoxyphenylacetic Acid M2 Chlorination (SO2Cl2) M1->M2 M3 Work-up & Purification M2->M3 M4 This compound M3->M4 H1 o-Chlorophenol + Glyoxylic Acid H2 Formation of 3-chloro-4-hydroxymandelic acid H1->H2 H3 Reduction (Red P, I2) H2->H3 H4 Work-up & Purification H3->H4 H5 2-(3-chloro-4-hydroxyphenyl)acetic acid H4->H5

Caption: Synthetic pathways for the two compounds.

Comparative Biological Activity

Both compounds are anticipated to exhibit anti-inflammatory and analgesic properties due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a phenylacetic acid moiety is a common feature in many NSAIDs. The key structural difference, a methoxy group versus a hydroxyl group at the 4-position, may influence their potency, selectivity, and metabolic stability.

Potential Anti-inflammatory and Analgesic Signaling Pathway

The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Signaling_Pathway Stimuli Inflammatory Stimuli Membrane Cell Membrane Phospholipids Stimuli->Membrane PLA2 Phospholipase A2 Membrane->PLA2 activates AA Arachidonic Acid PLA2->AA produces COX COX-1 / COX-2 AA->COX substrate PGs Prostaglandins COX->PGs produces Inflammation Inflammation & Pain PGs->Inflammation Compounds This compound 2-(3-chloro-4-hydroxyphenyl)acetic acid Compounds->COX inhibit

Caption: Potential mechanism of anti-inflammatory action.

Data Presentation

While direct comparative data is limited, the following tables are structured to present hypothetical quantitative data from key in vivo and in vitro assays that are essential for comparing the anti-inflammatory and analgesic potential of these compounds.

Table 2: Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)
This compound Data not availableData not available
2-(3-chloro-4-hydroxyphenyl)acetic acid Data not availableData not available
Reference Drug (e.g., Indomethacin) 10Typical value: ~50-60%

Table 3: Comparative Analgesic Activity (Acetic Acid-Induced Writhing in Mice)

CompoundDose (mg/kg)% Inhibition of Writhing
This compound Data not availableData not available
2-(3-chloro-4-hydroxyphenyl)acetic acid Data not availableData not available
Reference Drug (e.g., Aspirin) 100Typical value: ~60-70%

Experimental Protocols for Biological Assays

To obtain the comparative data outlined above, the following standard experimental protocols can be employed.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[6][7]

Protocol:

  • Animal Groups: Use male Wistar rats (150-200g), divided into groups (n=6): Vehicle control, Reference drug (e.g., Indomethacin), and test compound groups at various doses.

  • Drug Administration: Administer the test compounds and reference drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Acetic Acid-Induced Writhing in Mice (Analgesic Assay)

This is a common method for screening peripheral analgesic activity.[8][9][10]

Protocol:

  • Animal Groups: Use male Swiss albino mice (20-25g), divided into groups (n=6): Vehicle control, Reference drug (e.g., Aspirin), and test compound groups at various doses.

  • Drug Administration: Administer the test compounds and reference drug orally or intraperitoneally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.

  • Calculation of Inhibition: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Assay cluster_analgesic Analgesic Assay A1 Animal Grouping (Rats) A2 Drug Administration A1->A2 A3 Carrageenan Injection A2->A3 A4 Measure Paw Volume A3->A4 A5 Calculate % Inhibition A4->A5 B1 Animal Grouping (Mice) B2 Drug Administration B1->B2 B3 Acetic Acid Injection B2->B3 B4 Count Writhing B3->B4 B5 Calculate % Inhibition B4->B5

Caption: Workflow for biological activity screening.

Conclusion

This compound and 2-(3-chloro-4-hydroxyphenyl)acetic acid represent two closely related compounds with potential for development as anti-inflammatory and analgesic agents. The key difference in their structure, the 4-methoxy versus 4-hydroxy substituent, is likely to impact their pharmacokinetic and pharmacodynamic profiles. The hydroxyl group in 2-(3-chloro-4-hydroxyphenyl)acetic acid may be a site for glucuronidation, potentially leading to faster metabolism and clearance compared to the methoxy analogue. Conversely, the methoxy group may impart greater lipophilicity. This guide provides the necessary framework, including synthetic and biological testing protocols, to conduct a thorough comparative study to elucidate these differences and determine the therapeutic potential of each compound. Further research is warranted to generate the quantitative data required for a definitive comparison.

References

Safety Operating Guide

Proper Disposal of (3-Chloro-4-methoxyphenyl)acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (3-Chloro-4-methoxyphenyl)acetic acid, a halogenated organic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

This document outlines the necessary steps for waste segregation, containment, labeling, and arrangement for disposal by a certified environmental health and safety (EHS) contractor. Direct disposal of this chemical down the drain or in regular solid waste is strictly prohibited.[1]

Hazard Identification and Safety Data Summary

This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It is harmful if swallowed or inhaled.[4] The following table summarizes key safety and hazard information.

ParameterValueSource
GHS Classification Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][3]
Signal Word Warning[1]
Hazard Statements Harmful if swallowed. Causes serious eye irritation.[1]
Incompatible Materials Oxidizing agents[1]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use a NIOSH/MSHA approved respirator if dust formation is likely.[1][5]

Detailed Disposal Protocol

The required method for disposing of this compound is through a licensed hazardous waste management service.[1][6] The following protocol details the operational steps for the collection and preparation of this chemical waste for pickup.

Objective: To safely collect, segregate, label, and store solid this compound waste for disposal by a certified EHS contractor.

Materials:

  • Designated hazardous waste container (clean, dry, compatible with acidic solids, with a secure, leak-proof lid)

  • "Hazardous Waste" labels

  • Personal Protective Equipment (PPE) as specified above

  • Spatula or scoop

  • Secondary containment bin

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the laboratory for the temporary storage of hazardous waste.[7] This area must be under the control of the generator, away from drains, and clearly marked.

  • Prepare the Waste Container:

    • Select a clean, dry container compatible with acidic and chlorinated organic solids. The original container can be used if it is in good condition.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[7]

  • Waste Collection:

    • Working in a chemical fume hood or a well-ventilated area, carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.[7]

    • Avoid creating dust.[1]

  • Label the Waste Container:

    • Fill out the hazardous waste label completely and legibly. Include the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

      • The approximate quantity of waste.

      • The date accumulation started (the date the first waste was added to the container).

      • Associated hazards (e.g., "Irritant," "Halogenated Organic Acid").

  • Storage:

    • Securely cap the container. Containers must remain closed at all times except when actively adding waste.[5]

    • Wipe the exterior of the container to remove any contamination.

    • Place the sealed container in a designated secondary containment bin within the SAA to prevent the spread of material in case of a leak.[7]

    • Segregate this waste from incompatible materials, such as bases and strong oxidizing agents.[8][9] Specifically, store halogenated organic waste separately from non-halogenated organic waste.[5][8]

  • Arrange for Disposal:

    • Once the container is full (no more than 90% capacity) or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[7][9]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Segregation cluster_3 Final Disposal A 1. Generate Waste (Solid this compound) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C 3. Transfer Waste to Container (In Fume Hood, Avoid Dust) B->C D 4. Use Pre-labeled 'Hazardous Waste' Container (Halogenated Organic Acid Waste Stream) C->D Containment E 5. Fill out Label Completely (Full Chemical Name, Date, Hazards) D->E F 6. Keep Container Securely Capped E->F Safety Precaution G 7. Store in Designated Satellite Accumulation Area (SAA) F->G Storage H 8. Use Secondary Containment G->H I 9. Segregate from Incompatible Wastes (e.g., Bases, Oxidizers, Non-halogenated Organics) H->I J 10. Request Pickup when Container is Full or No Longer in Use I->J Initiate Disposal K 11. EHS / Licensed Contractor Collects Waste J->K L 12. Transport to Approved Waste Disposal Plant K->L Final Step

Caption: Disposal workflow for this compound.

Spill & Emergency Procedures

  • Spill: In case of a spill, avoid dust formation.[1] Sweep up the material and shovel it into a suitable, labeled container for disposal.[1] Ensure adequate ventilation. For larger spills, evacuate the area and consult your institution's EHS department.

  • Fire: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride.[1]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

References

Essential Safety and Logistics for Handling (3-Chloro-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3-Chloro-4-methoxyphenyl)acetic acid. The following procedures are based on the available Safety Data Sheet (SDS) and best practices for handling solid, halogenated organic acids to ensure laboratory safety and proper disposal.[1][2]

Compound Hazards: this compound is classified as a substance that causes skin irritation and serious eye irritation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact. The following table summarizes the recommended equipment.

Protection TypeEquipmentSpecificationPurpose
Eye and Face Safety GogglesANSI Z87.1 approvedProtects against dust particles and splashes.[3]
Face ShieldTo be worn with goggles for high-splash risk tasksProvides an additional layer of protection for the entire face.[1]
Hand Chemical-resistant glovesNitrile or butyl rubberPrevents skin contact and irritation.[1][3]
Body Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination.[1][3]
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling powders outside of a fume hood to prevent dust inhalation.[1][3]
Footwear Closed-toe shoes---Protects feet from spills.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to immediate cleanup.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust.[1][5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[4]

2. Weighing and Dispensing:

  • Don the appropriate PPE as outlined in the table above before handling the container.

  • Place the analytical balance or weighing station inside the chemical fume hood.[4]

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Promptly and securely close the primary container.

3. Solution Preparation:

  • Within the fume hood, add the weighed solid to the solvent in a flask or beaker.

  • If diluting, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.[4]

  • Stir the mixture until the solid is fully dissolved.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6][7] Do not dispose of this compound down the drain.[6]

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated spatulas, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list the chemical constituents.

  • Liquid Waste: Collect solutions containing this compound in a separate, designated "Halogenated Organic Liquid Waste" container.[8] It is crucial to keep halogenated and non-halogenated solvent wastes separate to facilitate proper disposal and manage costs.[6][9]

  • Container Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[4] After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, carefully sweep up the solid material to avoid generating dust, and place it in a sealed container for hazardous waste disposal.[1]

  • Large Spills: For large spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[1]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Emergency Equipment Access prep_fume_hood->prep_emergency handle_weigh Weigh Solid Compound prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve disp_solid Collect Solid Halogenated Waste handle_dissolve->disp_solid emergency_spill Spill Cleanup handle_dissolve->emergency_spill disp_liquid Collect Liquid Halogenated Waste disp_solid->disp_liquid disp_rinse Triple-Rinse Containers disp_liquid->disp_rinse emergency_exposure First Aid for Exposure emergency_spill->emergency_exposure

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.